Product packaging for 3,6-Pyridazinedicarboxylic acid(Cat. No.:CAS No. 57266-70-3)

3,6-Pyridazinedicarboxylic acid

Cat. No.: B1347128
CAS No.: 57266-70-3
M. Wt: 168.11 g/mol
InChI Key: FJPJFQGISLJONZ-UHFFFAOYSA-N
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Description

Significance of Pyridazine-Based Compounds in Contemporary Chemical Science

The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a scaffold of considerable interest in modern chemical science. blumberginstitute.orgnih.gov Its unique physicochemical properties, including weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and the capacity for dual hydrogen bonding, make it a valuable component in the design of functional molecules. nih.gov These characteristics contribute to its role in molecular recognition and have led to its incorporation into a number of pharmaceutical agents. nih.govwikipedia.org The pyridazine structure is found in various herbicides and drugs, highlighting its versatility. wikipedia.org The inherent polarity of the pyridazine ring and its potential to reduce interactions with certain biological targets add to its value in drug discovery and development. nih.gov

Overview of Dicarboxylic Acid Ligands in Coordination Chemistry and Materials Science

Dicarboxylic acids are fundamental building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.goviucr.orgrsc.org These ligands can bridge metal centers in various ways, leading to a diverse range of structural topologies, from one-dimensional chains to complex three-dimensional networks. rsc.orgacs.orgacs.org The coordination of metal ions with dicarboxylic acid ligands can result in materials with tailored properties, such as porosity for gas storage and separation, catalytic activity, and specific luminescent or magnetic characteristics. nih.govnih.gov The choice of the dicarboxylic acid ligand, including its rigidity, length, and the presence of other functional groups, plays a crucial role in determining the final structure and properties of the resulting coordination polymer. rsc.orgacs.org Pyridine-based dicarboxylic acids, in particular, are widely used due to their varied coordination modes, involving both the carboxylate groups and the nitrogen atom of the pyridine (B92270) ring. acs.orgresearchgate.net

Research Trajectories of 3,6-Pyridazinedicarboxylic Acid and its Structural Analogs

Research into this compound and its structural analogs is a burgeoning field, with a primary focus on its application as a linker in the synthesis of novel coordination polymers and MOFs. nih.govnih.gov Scientists are exploring how the rigid and N,O-donating nature of the 3,6-pyridazinedicarboxylate ligand can be utilized to create materials with specific functionalities. nih.gov A significant research trajectory involves the development of luminescent MOFs for sensing applications. For instance, a terbium-based MOF incorporating this compound has been shown to be an effective sensor for certain organic molecules. nih.gov Another key area of investigation is the catalytic potential of MOFs derived from this ligand. A notable example is a terbium-MOF that demonstrates photocatalytic activity in the degradation of organic dyes. nih.gov

Furthermore, research is being conducted on the synthesis of various esters of this compound, which serve as important intermediates in the preparation of more complex molecules. google.com The exploration of different metal ions in combination with this compound and its analogs continues to yield a variety of coordination polymers with diverse structural motifs and properties. nih.gov The systematic study of how reaction conditions and the choice of ancillary ligands influence the final architecture of these materials remains an active area of research. nih.govrsc.org

Interactive Data Tables

Table 1: Physicochemical Properties of Pyridazine

PropertyValueReference
Molecular FormulaC4H4N2 wikipedia.org
Molar Mass80.090 g·mol−1 wikipedia.org
AppearanceColorless liquid wikipedia.org
Boiling Point208 °C wikipedia.org
Acidity (pKa)Low intrinsic basicity nih.gov
Dipole MomentHigh nih.gov

Table 2: Examples of Coordination Polymers with Dicarboxylic Acid Ligands

Compound NameMetal IonDicarboxylic Acid LigandDimensionalityReference
[Mn(μ4-pdba)(H2O)]nMn(II)4,4'-(Pyridine-3,5-diyl)dibenzoic acid2D nih.gov
{[Cu2(μ3-pdba)2(bipy)]·2H2O}nCu(II)4,4'-(Pyridine-3,5-diyl)dibenzoic acid3D nih.gov
[Tb2(Pym-3,6-dca)(O2-)(H2O)]Tb(III)Pyridazine-3,6-dicarboxylic acid3D nih.gov
{[Tb2(PBA)3(H2O)3]·DMF·3H2O}nTb(III)5-[4-pyridin-3-yl-benzoylamino]-isophthalic acidNot Specified nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O4 B1347128 3,6-Pyridazinedicarboxylic acid CAS No. 57266-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazine-3,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPJFQGISLJONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306224
Record name 3,6-Pyridazinedicarboxylic acid
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57266-70-3
Record name 3,6-Pyridazinedicarboxylic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Pyridazinedicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 3,6 Pyridazinedicarboxylic Acid and Its Key Precursors/derivatives

Established Synthetic Pathways to the Pyridazine (B1198779) Core with Carboxylic Acid Functionalities

The construction of the pyridazine ring with carboxylic acid groups can be achieved through several established pathways. These methods often involve the cyclization of dicarbonyl compounds with hydrazine (B178648) or the modification of pre-existing pyridazine rings.

Preparation of Monocarboxylic Acid Pyridazine Precursors

The synthesis of pyridazine monocarboxylic acids serves as a crucial stepping stone for the preparation of dicarboxylic acids and other complex derivatives. Key examples include pyridazine-3-carboxylic acid and 4-pyridazinecarboxylic acid.

Pyridazine-3-carboxylic acid is a versatile intermediate. chemicalbook.com One synthetic route to a derivative, 6-chloropyridazine-3-carboxylic acid, involves the oxidation of 3-chloro-6-methylpyridazine (B130396). In a typical procedure, 3-chloro-6-methylpyridazine is treated with an oxidizing agent like potassium dichromate in sulfuric acid. The reaction mixture is heated, and after workup, 6-chloropyridazine-3-carboxylic acid is obtained as a white crystalline powder. google.com This chlorinated derivative can then undergo further reactions, such as nucleophilic substitution, to introduce other functional groups.

Starting MaterialReagentsConditionsProductYieldReference
3-chloro-6-methylpyridazinePotassium dichromate, Sulfuric acid50°C, 2h6-chloropyridazine-3-carboxylic acid52% google.com

4-Pyridazinecarboxylic acid is another important precursor, known as an analog of nicotinic acid. chemicalbook.commerckmillipore.com Its synthesis can be approached through various methods, often starting from simpler pyridazine precursors. The resulting acid is an off-white to brown powder and serves as a building block for more complex molecules. chemicalbook.comsigmaaldrich.com

Direct Synthesis of 3,6-Pyridazinedicarboxylic Acid

The direct synthesis of this compound can be challenging. One historical method involves the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. A more common approach to the pyridazine ring system involves the condensation of 1,4-dicarbonyl compounds with hydrazine. For the synthesis of this compound, a suitable precursor is mucochloric acid. nih.govgoogle.com The reaction of mucochloric acid with hydrazine hydrate (B1144303) can lead to the formation of the pyridazine ring with the desired carboxylic acid functionalities.

Multistep Synthetic Strategies Involving Functional Group Interconversion

Multistep strategies offer a versatile approach to synthesizing a wide range of substituted pyridazinedicarboxylic acids. These methods often involve the initial construction of a pyridazine core followed by a series of functional group manipulations, such as halogenation, oxidation, esterification, and amidation.

Halogenated pyridazines are key intermediates for introducing various functionalities through nucleophilic substitution reactions. A prominent example is the synthesis of 3,6-dichloropyridazine-4-carboxylic acid . smolecule.comguidechem.comchemicalbook.comscbt.com A common synthetic route starts with the oxidation of 3,6-dichloro-4-methylpyridazine. smolecule.com This precursor is prepared by treating 4-methyl-3,6-pyridazinediol with phosphorus oxychloride. The subsequent oxidation of the methyl group to a carboxylic acid is typically achieved using a strong oxidizing agent like potassium dichromate in an acidic medium. smolecule.com The resulting 3,6-dichloropyridazine-4-carboxylic acid is a versatile building block for creating more complex molecules, including fused heterocyclic systems with potential biological activity. smolecule.com

Starting MaterialReagentsConditionsProductYieldReference
4-methyl-3,6-pyridazinediolPhosphorus oxychlorideReflux3,6-dichloro-4-methylpyridazine89% smolecule.com
3,6-dichloro-4-methylpyridazinePotassium dichromate, Acid-3,6-dichloropyridazine-4-carboxylic acid- smolecule.com

The carboxylic acid can then be converted to the more reactive acid chloride, 3,6-dichloro-4-pyridazinecarboxylic acid chloride , using standard reagents like thionyl chloride, which facilitates further reactions such as esterification and amidation.

Oxidation plays a crucial role in the synthesis of pyridazine carboxylic acids, both in the formation of the carboxylic acid group and in the aromatization of dihydropyridazine (B8628806) intermediates.

A relevant example, although a pyridine (B92270) derivative as specified in the outline, is the synthesis of 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid . sigmaaldrich.com For pyridazine derivatives, the synthesis of compounds like 6-oxo-1-[5-(trifluoromethyl)pyridin-2-yl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid highlights the incorporation of trifluoromethyl groups, which can significantly alter the biological properties of the molecule. chemicalbook.com The synthesis of such compounds often involves the cyclocondensation of a trifluoromethyl-containing precursor with a suitable hydrazine derivative.

The synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be achieved from maleic anhydride (B1165640) and hydrazine hydrate, which first form 3,6-dihydroxypyridazine (maleic hydrazide). google.comsigmaaldrich.com Subsequent oxidation can lead to the desired carboxylic acid derivative.

Starting MaterialReagentsProductReference
Maleic anhydride, Hydrazine hydrate-3,6-dihydroxypyridazine google.com

The carboxylic acid groups of pyridazinedicarboxylic acids can be readily converted into esters and amides to modulate their physicochemical properties and biological activities.

Esterification is commonly carried out using the Fischer esterification method, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.commasterorganicchemistry.com For instance, pyridazine-3-carboxylic acid can be esterified with methanol (B129727) to produce the corresponding methyl ester. The reaction typically involves refluxing the mixture to drive the equilibrium towards the ester product. Ethyl 6-chloropyridazine-3-carboxylate is another example of an ester derivative that serves as a useful research chemical. chemicalbook.com

Carboxylic AcidAlcoholCatalystProductReference
Pyridazine-3-carboxylic acidMethanolSulfuric acidMethyl pyridazine-3-carboxylate
Nicotinic acidn-ButanolSulfuric acidButyl nicotinate google.com

Amidation of pyridazine carboxylic acids with amines leads to the formation of pyridazine carboxamides. These reactions are significant in medicinal chemistry, as the amide bond is a key feature in many biologically active molecules. For example, a series of pyridazine-3-carboxamides have been synthesized and evaluated as CB2-selective agonists. nih.gov The synthesis typically involves activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with the desired amine.

Palladium-Catalyzed Coupling Reactions in Pyridazine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. researchgate.netrsc.org These reactions are crucial for functionalizing the pyridazine ring, which is a key component in many pharmaceutically important molecules. researchgate.net The versatility of palladium catalysts allows for their use under mild conditions, making them suitable for complex molecule synthesis. rsc.org

One notable application is the palladium-catalyzed aminocarbonylation of 3,6-diiodopyridazine. This reaction provides a direct route to 3,6-pyridazinedicarboxamides, which are amide derivatives of this compound. The process involves the insertion of carbon monoxide and an amine into the carbon-iodine bonds of the pyridazine starting material. researchgate.net A significant finding in this area is the high selectivity of the reaction; the process yields the desired diamides without the formation of 2-ketoamide byproducts, which could potentially arise from a double carbon monoxide insertion. researchgate.net This selectivity is attributed to the electronic influence of the nearby nitrogen atom in the pyridazine ring. researchgate.net The reaction works efficiently with a range of primary and secondary amines, including amino acid esters, leading to moderate to high yields of the corresponding 3,6-diamides. researchgate.net

The general utility of palladium catalysis extends to various coupling reactions, including the Suzuki, Mizoroki-Heck, Negishi, and Sonogashira reactions, which have been successfully employed in large-scale production of pharmaceutical intermediates. researchgate.net For instance, the Suzuki reaction is widely used to create biaryl compounds, a common structural motif in drug molecules. researchgate.net

Advanced Synthetic Approaches and Optimization Techniques

To meet the demands of modern chemistry for faster, more efficient, and environmentally benign processes, several advanced synthetic methodologies have been developed and applied to the synthesis of pyridazine derivatives.

Microwave-Assisted Synthesis of Pyridazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govgeorgiasouthern.edu This technology has been successfully applied to the synthesis of a variety of pyridazine derivatives. nih.govgeorgiasouthern.eduasianpubs.org The use of microwave irradiation can provide rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. nih.gov

For example, an efficient one-pot, three-component synthesis of thiazolyl-pyridazinediones has been developed using microwave irradiation in conjunction with chitosan (B1678972) as a natural, eco-friendly basic catalyst. mdpi.com This method offers high yields and short reaction times. mdpi.com Similarly, microwave assistance has been used to synthesize tri-substituted pyridazine derivatives, with the goal of exploring their pharmaceutical applications. georgiasouthern.edu Another study reports the microwave-assisted synthesis of pyridazinone derivatives, which were subsequently evaluated for their pharmacological activities. asianpubs.org A novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has also been developed via a one-step, multi-component reaction under neat conditions. nih.gov

The following table summarizes examples of microwave-assisted synthesis of pyridazine derivatives, highlighting the reaction conditions and outcomes.

ProductStarting MaterialsReaction ConditionsYieldReference
Thiazolyl-pyridazinedione derivativesThiazole precursors, hydrazines, dicarbonyl compoundsMicrowave irradiation (500 W, 150 °C), chitosan catalystHigh/Efficient mdpi.com
Tri-substituted pyridazinesNot specifiedMicrowave-assisted reactionsHigh, Efficient georgiasouthern.edu
2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-oneNot specifiedMicrowave-assisted methodsNot specified asianpubs.org
6-substituted phenyl tetrazolo(1,5-b)pyridazineNot specifiedMicrowave-assisted methodsNot specified asianpubs.org
6-(4-chlorophenyl)-N²-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine2-aminopyridine, cyanamide, 4-chlorobenzaldehydeMicrowave heating (120 °C, 15 min), pyridine35% nih.gov

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyridazine synthesis, these principles are being applied to develop more sustainable methods.

One example of a green synthetic approach is the aforementioned microwave-assisted, one-step, multi-component reaction for synthesizing pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov This method is performed under neat reaction conditions (without a solvent), which significantly reduces waste. It offers high atom economy, meaning that a large proportion of the atoms from the starting materials are incorporated into the final product. nih.gov This approach avoids the use of hazardous reagents like cyanuric chloride, which is often used in traditional multi-step syntheses of similar compounds. nih.gov The use of microwave irradiation also aligns with green chemistry principles by reducing energy consumption through shorter reaction times. nih.gov

Another green approach involves the use of eco-friendly catalysts, such as the naturally occurring biopolymer chitosan, in the synthesis of thiazolyl-pyridazinediones. mdpi.com This avoids the need for potentially toxic or expensive metal catalysts.

Catalytic Methodologies for Enhanced Synthesis Efficiency

Catalysis is a cornerstone of efficient chemical synthesis, and its application in pyridazine chemistry is crucial for improving reaction rates, yields, and selectivity.

Acid catalysis plays a significant role in several synthetic routes to pyridazines. Lewis acids, for instance, can mediate inverse electron demand Diels-Alder reactions to produce functionalized pyridazines with high regioselectivity. organic-chemistry.org This method has been used to synthesize 3-bromo-pyridazines from 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers. organic-chemistry.org

In a different context, solid acid catalysts are widely used in heterogeneous catalysis. rsc.org While not a direct synthesis of the pyridazine ring itself, the interaction of pyridine with solid acid catalysts has been studied to characterize the acidic properties of these materials. rsc.org This research is important for developing and optimizing catalytic processes that may be used in the synthesis of pyridazine-containing compounds. The acidity of the C-3 hydrogen of the pyridazine ring has been noted to be greater than that of the C-2 hydrogen of pyridine, a factor that can influence its interactions in a catalytic environment. nih.gov

Transition metal catalysis is a broad and powerful field that has revolutionized the formation of C-C and C-N bonds. acs.orgnih.gov Beyond palladium, other transition metals like rhodium, iridium, copper, and nickel are also employed in the synthesis of heterocyclic compounds. organic-chemistry.orgnih.gov

The direct C-H amination of arenes, catalyzed by rhodium and iridium complexes, offers a step- and atom-economical alternative to traditional cross-coupling reactions for forming C-N bonds. nih.gov This approach uses organic azides as a nitrogen source, with the only byproduct being molecular nitrogen. nih.gov Such methods could potentially be applied to the functionalization of a pre-formed pyridazine ring.

Copper(II)-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. organic-chemistry.org The choice of solvent in this reaction is critical, with acetonitrile (B52724) favoring the formation of the dihydropyridazine and acetic acid leading directly to the aromatic pyridazine. organic-chemistry.org

The following table provides a summary of various transition metal-catalyzed reactions relevant to pyridazine synthesis and functionalization.

Reaction TypeCatalyst SystemSubstratesProduct TypeReference
AminocarbonylationPalladium catalyst3,6-diiodopyridazine, amines, CO3,6-pyridazinedicarboxamides researchgate.net
Diels-AlderLewis Acid3-monosubstituted s-tetrazine, silyl enol ethersFunctionalized pyridazines organic-chemistry.org
Aerobic CyclizationCu(II)β,γ-unsaturated hydrazones1,6-dihydropyridazines or pyridazines organic-chemistry.org
C-H AminationRh(III) or Ir(III)Arenes, organic azidesAryl amines nih.gov
C-C ActivationRhodium catalystAryl ketones, carboxylic acidsGroup exchange products nih.gov

Strategies for Chiral Synthesis and Stereochemical Control of Pyridazine Derivatives

The introduction of stereocenters into the pyridazine framework is a critical aspect of medicinal chemistry, as the biological activity of such compounds is often highly dependent on their stereochemistry. A number of strategies have been developed to control the three-dimensional arrangement of atoms in pyridazine derivatives, broadly categorized into methods involving chiral catalysts, chiral auxiliaries, and the use of chiral starting materials from the natural chiral pool.

One prominent strategy involves the use of pyridazine-based structures as scaffolds for chiral catalysts. The defined conformational geometry of pyridazine and phthalazine (B143731) cores, particularly when substituted with alkoxy groups, has been leveraged in the design of chiral ligands for asymmetric reactions. nih.gov These ligands can create an enzyme-like, asymmetric environment that directs the stereochemical outcome of a reaction. For instance, they have been successfully employed in the osmium-catalyzed asymmetric dihydroxylation of olefins, providing a pathway to chiral diols which can be precursors to more complex chiral molecules. nih.gov

Another powerful approach is the catalytic enantioselective dearomatization of the pyridazine ring itself. It has been demonstrated that a chiral copper hydride (CuH) complex can catalyze the C-C bond-forming dearomatization of pyridazines. This method is significant as it operates directly on the free heterocycle at room temperature, generating the required nucleophiles in situ and obviating the need for stoichiometric preactivation of the reaction partners. researchgate.net This represents one of the few available methods for the enantioselective 1,4-dearomatization of such heteroarenes. researchgate.net Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity, a strategy that could potentially be adapted for pyridazine analogues. nih.gov

The use of chiral starting materials provides a reliable method for introducing stereochemistry. A notable example involves the synthesis of an orthogonally protected L-piperazic acid, a cyclic hydrazine derivative, starting from the readily available chiral pool amino acid, L-prolinol. acs.orgacs.org This process proceeds without epimerization of the existing stereocenter. acs.orgacs.org The resulting chiral cyclic hydrazones are strategic precursors that can be oxidized to form the corresponding chiral pyridazines. acs.orgacs.org This method effectively transfers the chirality from a natural source to the target pyridazine-containing structure.

Furthermore, aza-Diels-Alder reactions offer a pathway to pyridazine derivatives, and while many reported examples are not stereoselective, the principles of asymmetric Diels-Alder reactions using chiral catalysts or dienophiles could be applied to achieve stereochemical control. organic-chemistry.orgacs.org The reaction of 1,2,3-triazines with 1-propynylamines, for instance, provides a regioselective route to pyridazines under neutral, metal-free conditions, which could be a foundation for developing chiral variants. organic-chemistry.orgacs.org

The table below summarizes key strategies for achieving stereocontrol in the synthesis of pyridazine derivatives.

Strategy Reaction Type Key Reagents/Catalysts Stereochemical Outcome Reference
Chiral LigandsAsymmetric DihydroxylationPyridazine-based ligands with OsO₄Enantioselective formation of diols nih.gov
Asymmetric CatalysisEnantioselective DearomatizationChiral Copper Hydride (CuH) complexEnantioselective 1,4-addition to the pyridazine ring researchgate.net
Chiral Starting MaterialOxidation of Chiral PrecursorsL-prolinol as starting material to form chiral cyclic hydrazonesSynthesis of enantioenriched pyridazines acs.orgacs.org
Asymmetric CycloadditionAza-Diels-Alder Reaction1,2,3-Triazines and 1-propynylaminesPotential for enantioselectivity with chiral catalysts organic-chemistry.orgacs.org

These methodologies provide a toolbox for chemists to synthesize optically active pyridazine derivatives, which is essential for the development of new therapeutic agents and other functional molecules.

Iii. Reaction Mechanisms and Reactivity Studies of 3,6 Pyridazinedicarboxylic Acid

Mechanistic Investigations of Carboxylic Acid Functional Group Transformations

The carboxylic acid groups at the 3 and 6 positions of the pyridazine (B1198779) ring are the primary sites for a variety of chemical modifications, most notably esterification and amidation.

Esterification of 3,6-pyridazinedicarboxylic acid typically proceeds via nucleophilic acyl substitution. The general mechanism involves the activation of the carboxylic acid group to enhance its electrophilicity, followed by the attack of an alcohol nucleophile.

One common method is the Fischer-Speier esterification, which involves heating the dicarboxylic acid in an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism can be outlined as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, simultaneously expelling a molecule of water.

Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated by a base (such as another alcohol molecule or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.

This process can occur at both carboxylic acid groups to yield the corresponding diester.

Alternative methods, such as those employing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), can also be used. In a DCC-mediated esterification, the carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol to form the ester and dicyclohexylurea as a byproduct. youtube.com

A study on the Yamaguchi esterification provides insights into a one-pot procedure for regioselective synthesis of esters, suggesting that a symmetric aliphatic anhydride (B1165640) is produced in situ, which then reacts with an alcohol to yield the ester. researchgate.net

Table 1: Comparison of Common Esterification Methods

MethodCatalyst/ReagentKey IntermediateByproductsConditions
Fischer-SpeierStrong Acid (e.g., H₂SO₄)Protonated Carboxylic AcidWaterTypically requires heat and excess alcohol
DCC CouplingDicyclohexylcarbodiimide (DCC)O-AcylisoureaDicyclohexylureaGenerally mild conditions
Yamaguchi2,4,6-Trichlorobenzoyl chloride, DMAPMixed Anhydride2,4,6-Trichlorobenzoic acidMild, one-pot procedure

The synthesis of amides from this compound also follows a nucleophilic acyl substitution pathway, with an amine acting as the nucleophile. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, activating agents or coupling reagents are often employed. nih.gov

One of the most common approaches involves the use of coupling reagents to convert the carboxylic acid into a more reactive species. Reagents such as carbodiimides (e.g., DCC, EDC), or phosphonium-based reagents (e.g., BOP, PyBOP) are frequently utilized. The general mechanism using a carbodiimide (B86325) is as follows:

Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the activated intermediate.

Formation of the Amide: A tetrahedral intermediate is formed, which then collapses to yield the amide and the urea (B33335) byproduct.

Another approach is the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride is then treated with an amine to form the amide. nih.gov

Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov The reaction is typically performed in a solvent like pyridine (B92270) at elevated temperatures. nih.gov Organophosphorus-catalyzed methods have also been developed for the three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines. nih.gov

Table 2: Common Reagents for Amidation of Carboxylic Acids

Reagent/MethodTypeKey IntermediateTypical Conditions
DCC, EDCCarbodiimide Coupling AgentO-AcylisoureaRoom temperature, various solvents
SOCl₂, (COCl)₂Acid Chloride FormationAcyl ChlorideOften requires heating, followed by amine addition
BOP, PyBOPPhosphonium-based Coupling AgentAcylphosphonium SaltMild conditions, good for peptide synthesis
TiCl₄Lewis Acid MediatorTitanium-activated complexElevated temperature in pyridine

Reactivity of the Pyridazine Ring System

The pyridazine ring in this compound is an electron-deficient aromatic system due to the presence of the two adjacent nitrogen atoms. This electron deficiency significantly influences its reactivity.

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the ring. libretexts.orgnih.gov While this compound itself does not have a leaving group other than the carboxylic acids, its derivatives, such as halogenated pyridazines, readily undergo SNAr. wur.nl

The mechanism of SNAr reactions on pyridazine derivatives generally proceeds through a two-step addition-elimination pathway. libretexts.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridazine ring is temporarily disrupted in this step. youtube.com The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitrogen atoms of the pyridazine ring.

Elimination of the Leaving Group: The lone pair of electrons on the negatively charged atom reforms the aromatic ring by expelling the leaving group.

The presence of the electron-withdrawing carboxylic acid groups at the 3 and 6 positions would further activate the pyridazine ring towards nucleophilic attack, although direct substitution at these positions is not typical. Studies on polysubstituted pyridazinones derived from tetrafluoropyridazine (B1595357) show that sequential nucleophilic substitution is a viable method for creating polyfunctional systems. nih.gov

The pyridazine ring and its substituents can undergo both oxidation and reduction reactions. The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. This is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The formation of an N-oxide can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions.

The pyridazine ring itself can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the saturation of the ring, forming a hexahydropyridazine (B1330357) derivative. The specific conditions (pressure, temperature, catalyst) will determine the extent of reduction.

The carboxylic acid groups can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acids to the corresponding primary alcohols. This transformation provides a route to 3,6-bis(hydroxymethyl)pyridazine.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds. masterorganicchemistry.com However, the pyridazine ring is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of the two adjacent nitrogen atoms. youtube.comyoutube.com The nitrogen atoms decrease the electron density of the ring, making it a poor nucleophile. youtube.com Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atoms of the pyridazine ring are likely to be protonated, further increasing the deactivation of the ring. youtube.com

Theoretical considerations and computational studies suggest that electrophilic attack on the pyridazine ring is energetically unfavorable. nih.gov If an electrophilic substitution were to occur, it would likely require harsh reaction conditions and would be expected to proceed at the carbon atoms with the highest electron density, which are typically the positions furthest from the nitrogen atoms (C4 and C5). However, the presence of the two strongly deactivating carboxylic acid groups at the 3 and 6 positions would make electrophilic substitution on this compound even more difficult.

The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For pyridazine, the formation of this cationic intermediate is highly disfavored. Therefore, electrophilic aromatic substitution reactions are not a common or synthetically useful pathway for this compound.

Reaction Kinetics and Thermodynamic Analyses of this compound Systems

Detailed quantitative data, such as rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy), for specific reactions involving this compound are not extensively documented. The research focus has predominantly been on the synthesis of coordination polymers and MOFs, where the reaction conditions are often optimized for product yield and crystallinity rather than for kinetic or thermodynamic analysis of the ligand itself.

In the context of MOF synthesis, the kinetics are complex, involving the deprotonation of the carboxylic acid groups, coordination to metal centers, and the self-assembly of the resulting framework. These processes are influenced by factors such as temperature, solvent, pH, and the nature of the metal ion. For instance, the formation of a zinc-based MOF with a derivative of this compound proceeds via competing crystallization pathways, where control over nucleation and growth rates is crucial for obtaining large, high-quality single crystals. capes.gov.br

Thermodynamic considerations in these systems primarily revolve around the stability of the final MOF structure. The chelation of metal ions by the bidentate N,O-donor sites of the deprotonated 3,6-pyridazinedicarboxylate ligand contributes to the thermodynamic stability of the resulting coordination complexes.

While specific data for this compound is scarce, general principles of dicarboxylic acid reactivity can be applied. The two carboxylic acid groups are expected to have different acidity constants (pKa values) due to the electronic influence of the pyridazine ring and the electrostatic effect of the first deprotonation on the second. The pyridazine ring, being an electron-withdrawing heterocycle, would be expected to increase the acidity of the carboxylic acid groups compared to their aliphatic or benzene-based counterparts. However, precise pKa values for this compound are not readily found in the literature.

Iv. Coordination Chemistry and Metal Organic Frameworks Mofs Research Involving 3,6 Pyridazinedicarboxylic Acid

Ligand Design and Coordination Modes of 3,6-Pyridazinedicarboxylic Acid

The coordination behavior of this compound and its analogues is multifaceted, offering several modes of interaction with metal centers. These modes are influenced by factors such as the metal ion's coordination preference, the presence of other ligands, and the reaction conditions.

A common coordination mode for pyridazine (B1198779) carboxylic acids involves the formation of a chelate ring through one of the pyridazine nitrogen atoms and an oxygen atom from the adjacent carboxylate group. This N,O-bidentate coordination is a fundamental interaction in the formation of stable metal complexes. In many instances, two such ligands will coordinate to a single metal center in a trans-planar arrangement, with additional ligands, often water molecules, occupying the axial positions to complete the coordination sphere. This mode has been observed in complexes of related pyridazine-3-carboxylate ligands.

Beyond simple bidentate chelation, this compound can exhibit polydentate coordination, engaging multiple metal centers simultaneously. The presence of two nitrogen atoms and two carboxylate groups allows for a variety of bridging modes, leading to the formation of extended one-, two-, or three-dimensional structures. The specific coordination environment around the metal ion can vary significantly, with examples of four, five, and six-coordination having been observed in polymeric complexes constructed from related pyrazine-2,3-dicarboxylic acid. ias.ac.in

The ability of this compound to act as a bridging ligand is central to its use in the construction of coordination polymers and MOFs. The dicarboxylate functionality allows it to link metal ions into extended networks. The pyridazine ring itself can also participate in bridging, further increasing the dimensionality of the resulting framework. In such polymeric structures, the ligand can adopt various conformations to accommodate the geometric preferences of the metal centers, leading to a rich diversity of network topologies. For instance, the related pyrazine-2,3-dicarboxylato ligand has been shown to act as a bridging ligand connecting metal ions through both its ring nitrogen atoms and carboxylate oxygen atoms. ias.ac.in

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through solvothermal or standard solution-based methods. Characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

The interaction of this compound and its derivatives with transition metals leads to the formation of complexes with diverse structural features and potential applications.

Significant research has been conducted on the coordination of a derivative, 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid (Htocpa), with various transition metals, including zinc(II). Two distinct zinc(II) complexes with this ligand have been synthesized and structurally characterized by single-crystal X-ray diffraction: [Zn(topca)₂H₂O)₂] (Complex 1) and [Zn(topca)₂(H₂O)₂]·2H₂O (Complex 2). researchgate.net

In both complexes, the zinc(II) ion is six-coordinated in a distorted octahedral geometry. The metal center is bonded to two pyridazinyl nitrogen atoms and two carboxylate oxygen atoms from two separate 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylate (topca) ligands. The remaining two coordination sites are occupied by water molecules. researchgate.net The primary structural features of both complexes are similar, with the main difference being the presence of two additional lattice water molecules in the crystal structure of Complex 2. researchgate.net The coordination of the ligand occurs in a trans-N,O-bidentate fashion. researchgate.net

Table 1: Crystal Data and Structure Refinement for Zinc(II) Complexes with 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid researchgate.net

Parameter[Zn(topca)₂(H₂O)₂] (Complex 1)[Zn(topca)₂(H₂O)₂]·2H₂O (Complex 2)
Chemical FormulaC₁₀H₁₂N₄O₈ZnC₁₀H₁₆N₄O₁₀Zn
Formula Weight381.61417.64
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2(1)/n
a (Å)5.312(1)7.378(2)
b (Å)7.378(2)10.158(3)
c (Å)9.771(2)10.463(3)
α (°)79.83(3)90
β (°)88.89(3)99.18(3)
γ (°)71.93(3)90
Volume (ų)363.8(1)774.0(4)
Z12

Table 2: Selected Bond Lengths (Å) for Zinc(II) Complexes researchgate.net

Bond[Zn(topca)₂(H₂O)₂] (Complex 1)[Zn(topca)₂(H₂O)₂]·2H₂O (Complex 2)
Zn-O(1)2.062(2)2.056(2)
Zn-N(1)2.146(2)2.149(2)
Zn-O(4)2.115(2)2.112(2)

The crystal packing of these complexes is stabilized by a network of hydrogen bonds involving the coordinated water molecules, the uncoordinated nitrogen atom of the pyridazine ring, and the carboxylate oxygen atoms. researchgate.net Thermal analysis of Complex 1 revealed a two-step decomposition process, with the initial loss of coordinated water molecules followed by the decomposition of the organic ligands at higher temperatures. researchgate.net

Transition Metal Complexes with this compound and Related Ligands

Nickel(II) Complexes

Detailed research findings on the synthesis and structural characterization of Nickel(II) complexes specifically with this compound are limited in the available scientific literature. However, studies on closely related ligands such as pyridine-2,6-dicarboxylic acid (H2pda) provide insights into the potential coordination behavior. For instance, a Nickel(II) complex with the formula [Ni(pda)(H2pda)]·3H2O has been synthesized through a room-temperature solid-state reaction. jcsp.org.pk In this complex, the Ni(II) center is coordinated by one fully deprotonated pda²⁻ ligand and one partially deprotonated H₂pda ligand, along with water molecules, showcasing the versatile coordination modes of such dicarboxylic acids. jcsp.org.pk The synthesis of nano-sized NiO particles from such complexes has also been explored. jcsp.org.pk Further research is required to specifically elucidate the coordination chemistry of Ni(II) with this compound.

Cobalt(II) Complexes

Similar to Nickel(II), specific research detailing the coordination chemistry of Cobalt(II) with this compound is not extensively reported. However, the broader field of Cobalt(II) coordination polymers with related pyridyl-based dicarboxylic acids is well-documented. For example, Cobalt(II) coordination polymers have been synthesized using pyridine-2,6-dicarboxylic acid N-oxide, resulting in one-dimensional helical chain-like structures. researchgate.net These studies often reveal interesting magnetic properties, such as antiferromagnetic interactions between the metal centers. researchgate.net The synthesis of Cobalt(II) complexes with other related ligands, such as those based on isoniazid, has also been explored. researchgate.net The structural diversity found in these related systems suggests that this compound could also form a variety of interesting architectures with Cobalt(II).

Cadmium(II) Complexes

The coordination chemistry of Cadmium(II) with pyridinyl and dicarboxylate-containing ligands has been investigated, leading to the formation of diverse metal-organic frameworks (MOFs). While specific studies on this compound are not abundant, research on analogous systems provides valuable insights. For example, Cadmium(II) complexes with ligands like 2,6-bis(1-phenylbenzimidazol-2-yl)pyridine have been synthesized and structurally characterized, revealing both neutral and ionic complexes with five- or six-coordinated Cd(II) ions exhibiting blue luminescence. nih.gov Furthermore, twelve different Cadmium(II) coordination frameworks have been synthesized using an asymmetric pyridinyl triazole carboxylate ligand, demonstrating how the choice of anions can lead to a variety of 2D and 3D architectures with different topological structures. These frameworks have shown potential applications in fluorescence-based sensing. rsc.org

Manganese(II) Complexes

Research into Manganese(II) complexes with this compound is an emerging area. While specific examples are not widely available, the synthesis of Manganese(II)-based metal-organic frameworks (MOFs) with related ligands like pyridine-2,6-dicarboxylic acid has been successful. researchgate.net These Mn-MOFs have been explored for applications in energy storage, particularly as electrode materials for supercapacitors, where they can be combined with materials like reduced graphene oxide to enhance their electrochemical performance. researchgate.net Additionally, a novel 3D Mn(II) coordination polymer has been constructed using 4,4'-oxybis(benzoic acid) and 2,2'-biphenyl, showcasing a trimetallic secondary building unit and exhibiting fluorescence and interesting electrochemical properties. nih.gov The study of Mn(II) MOFs with 4,4′-biphenyldicarboxylates has also revealed structures with nanosized channels and significant hydrogen adsorption capabilities, along with antiferromagnetic interactions. researchgate.net

Copper(II) Complexes

The coordination chemistry of Copper(II) with pyridyl-based dicarboxylate ligands has been a subject of interest, leading to a variety of coordination polymers with interesting structures and properties. Although specific research on Cu(II) complexes with this compound is limited, studies on related systems are informative. For instance, a new Copper(II) coordination compound has been synthesized using 3-(2-pyridyl)-5-ethyl-1,2,4-triazole, resulting in a binuclear complex where each Cu(II) atom has a distorted trigonal–bipyramidal geometry. nih.gov The synthesis of Copper(II) complexes with pyridine-2,6-dicarboxylic acid has also been reported, yielding compounds that can serve as precursors for nano-sized CuO particles. jcsp.org.pk The catalytic activity of such copper complexes in oxidation reactions has also been an area of investigation. nih.govepa.gov

Ruthenium Complexes with Pyridazine Carboxylic Acids

The coordination chemistry of Ruthenium with pyridazine carboxylic acids has been explored, although detailed studies specifically involving this compound are not prevalent. Research has focused on related ligands such as pyridazine-3-carboxylic acid. researchgate.netresearchgate.net Ruthenium complexes with this ligand have been synthesized using both Ru(II) and Ru(III) precursors. researchgate.netresearchgate.net In these complexes, the ligand typically binds to the metal ion in a bidentate fashion through a nitrogen atom of the pyridazine ring and one of the carboxylate oxygen atoms. researchgate.netresearchgate.net The resulting complexes have been investigated for their potential biological activities. The broader study of Ruthenium coordination chemistry with lysozymes has also provided insights into the interaction of ruthenium complexes with biological molecules. frontiersin.orgnih.gov

Lanthanide-based Coordination Polymers

The use of this compound as a linker in the construction of lanthanide-based metal-organic frameworks (MOFs) has led to the development of multifunctional materials. A notable example is the synthesis of two isostructural MOFs with Terbium (Tb) and Dysprosium (Dy), having the general formula [Ln₂(Pym-3,6-dca)(O₂⁻)(H₂O)]. rsc.org

These MOFs were synthesized using pyridazine-3,6-dicarboxylic acid as a rigid N,O-donor linker and exhibit high thermal stability. rsc.org The crystal structure of these MOFs belongs to the I4₁/a space group. rsc.org

Table 1: Research Findings on Lanthanide-based Coordination Polymers with this compound

PropertyResearch Finding
Synthesis Hydrothermal synthesis using lanthanide salts and pyridazine-3,6-dicarboxylic acid. rsc.org
Structure Isostructural MOFs with the formula [Ln₂(Pym-3,6-dca)(O₂⁻)(H₂O)] (Ln = Tb, Dy), crystallizing in the I4₁/a space group. rsc.org
Photoluminescence The Tb-MOF exhibits intense green photoluminescence with a long excited-state lifetime (τ = 3.967 ms). rsc.org
Sensing Applications The Tb-MOF demonstrates "turn-off" fluorescence sensing of o-nitrobenzoic acid and riboflavin (B1680620) in aqueous solutions with low limits of detection (LOD = 0.30 ppm and 0.31 ppm, respectively). rsc.org
Photocatalysis The Tb-MOF acts as an efficient photocatalyst for the degradation of Rhodamine B under visible light, achieving 96.45% degradation in 80 minutes. rsc.org

The luminescence properties of the Tb-MOF are particularly noteworthy, making it a promising candidate for sensing applications. The quenching of its fluorescence in the presence of certain analytes is attributed to resonance energy transfer and photocompetitive absorption. rsc.org Furthermore, the photocatalytic activity of the Tb-MOF, enhanced by the presence of H₂O₂, highlights its potential for environmental remediation. rsc.org These findings underscore the utility of this compound in designing multifunctional lanthanide MOFs.

Self-Assembly Processes in Coordination Complex Formation

Coordination-driven self-assembly is a powerful strategy for constructing complex, discrete supramolecular architectures from metal ions and organic ligands. nih.govnih.gov This process relies on the formation of coordinative bonds between metal centers, acting as "acceptors," and ligand donor sites, which guide the spontaneous organization of building blocks into thermodynamically stable, well-defined structures. nih.govbeilstein-journals.org The stoichiometry and geometry of the precursors are critical prerequisites for achieving the desired ensemble. nih.govbeilstein-journals.org

In the context of pyridazine-based ligands, self-assembly can lead to a variety of structures. For instance, the reaction of dinuclear arene–ruthenium(II) clips with a tritopic platinum(II) metalloligand in methanol (B129727) resulted in the formation of [3 + 2] hexanuclear trigonal prismatic cages. nih.govbeilstein-journals.org Similarly, di-palladium complexes have been self-assembled with tripyrazole functional ligands in aqueous solutions to form highly-positively-charged metallo-cages with diverse conformations and cavities, such as [Pd₆L₂]⁶⁺ and [Pd₁₂L₄]¹²⁺. rsc.org The process often involves the spontaneous deprotonation of the ligand upon coordination. rsc.org

The resulting complexes are typically characterized using a suite of analytical techniques. Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹⁵Pt), mass spectrometry (ESI-MS), and elemental analysis are essential for confirming the structure and composition of the assembled cages. beilstein-journals.orgrsc.orgnih.gov In some cases, the self-assembly process can be dynamic, with complexes exhibiting metastability in solution and transforming into different species over time, a behavior that can be monitored by time-dependent NMR studies. nih.gov

Metal-Organic Frameworks (MOFs) Derived from this compound

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The use of this compound and its isomers as organic linkers has led to the development of a wide array of MOFs with diverse structures and properties. researchgate.netumt.edu.my These materials are noted for their high surface areas, tunable pore sizes, and potential applications in fields such as gas storage, catalysis, and sensing. researchgate.netresearchgate.net

Design Principles for Pyridazine-Dicarboxylate MOFs

The design and synthesis of MOFs are guided by principles of reticular chemistry, where the final topology of the framework is directed by the geometry of its molecular building blocks. researchgate.net Key factors in the design of pyridazine-dicarboxylate MOFs include the coordination preferences of the metal ion, the geometry of the pyridazine-based linker, and the reaction conditions.

The selection of the metal ion and its corresponding secondary building unit (SBU) is fundamental. Different metal ions (e.g., Zn²⁺, Cd²⁺, Co²⁺, Cu²⁺, Tb³⁺, Dy³⁺) offer varied coordination numbers and geometries (e.g., tetrahedral, octahedral, square pyramidal), which directly influences the connectivity and dimensionality of the resulting framework. nih.govrsc.orgresearchgate.net The this compound ligand is a rigid N,O-donor linker, and its carboxylate groups and pyridazine nitrogen atoms provide multiple coordination sites. umt.edu.mynih.gov

Furthermore, the use of ancillary or template molecules can introduce structural diversity. The addition of various templates, such as amino-alcohols or other nitrogen-donor ligands, into the reaction system can lead to the formation of new compounds with different dimensionalities and unique topological types that would not be accessible otherwise. rsc.orgresearchgate.net

Solvothermal Synthesis of MOFs Incorporating this compound Linkers

Solvothermal synthesis is the most common method for preparing crystalline MOFs, including those derived from pyridazine-dicarboxylic acid linkers. umt.edu.myresearchgate.netmdpi.com The process involves heating a mixture of the metal salt and the organic ligand in a sealed vessel containing a solvent, or a mixture of solvents, at temperatures above the solvent's boiling point. researchgate.netmdpi.com Common solvents include dimethylformamide (DMF), ethanol, and water. researchgate.net

This method facilitates the dissolution of reactants and promotes the crystallization of the MOF product upon slow cooling. mdpi.com For example, lanthanide-based MOFs, [Ln₂(Pym-3,6-dca)(O₂⁻)(H₂O)] (where Ln = Tb, Dy), were successfully synthesized using this compound as the linker via this technique. nih.gov Similarly, a series of novel MOFs were produced from the reaction of 3,5-pyridinedicarboxylic acid with various metal salts (cadmium nitrate, cobalt acetate, zinc acetate, and nickel chloride) using solvothermal methods. umt.edu.myresearchgate.net The specific reaction parameters, such as temperature, time, and solvent system, can be varied to control the crystal size and morphology of the final product. researchgate.net

Structural Diversity and Topological Features of Pyridazine-Based MOFs

The combination of different metal ions with pyridinedicarboxylic acid linkers, sometimes in the presence of template molecules, gives rise to remarkable structural diversity. rsc.orgresearchgate.net The resulting coordination polymers can range from 0D discrete binuclear complexes to 1D chains, 2D layered structures, and complex 3D frameworks. rsc.orgresearchgate.net For instance, a study using pyridine-3,5-dicarboxylic acid and various d-metal ions yielded compounds with all these dimensionalities. rsc.org

Topological analysis is used to simplify and classify these complex network structures. Different combinations of metal nodes and linkers can generate frameworks with various topologies, such as the primitive cubic (pcu) or diamondoid (cds) nets. researchgate.netresearchgate.net Some pyridazine-based MOFs exhibit unusual structural architectures, including interpenetrated and self-catenated frameworks, and can even represent entirely new topological types. rsc.orgresearchgate.netmdpi.com For example, a lead(II) MOF synthesized with pyrimidine-4,6-dicarboxylate was found to have a highly condensed structure with an unprecedented, complex topology. mdpi.com This structural and topological diversity is crucial as it directly impacts the material's properties, such as pore size, surface area, and ultimately, its function. mdpi.com

Functionalization Strategies for MOFs Incorporating this compound

The properties of MOFs can be tailored for specific applications through functionalization. This can be achieved either by using ligands that already contain the desired functional groups or through post-synthetic modification (PSM) of a pre-existing MOF. mdpi.comescholarship.org PSM allows for the chemical transformation of functional groups on the MOF's organic linkers without altering the underlying framework. escholarship.orgscispace.com

For MOFs built with amino-functionalized linkers, such as an amino-substituted pyridinedicarboxylic acid, the amine groups can be readily modified. For example, the amine groups in IRMOF-3 have been reacted with various anhydrides to introduce new functionalities, including pendant carboxylic acid groups and even chiral moieties, transforming an achiral MOF into a chiral material. escholarship.org This strategy significantly expands the functional complexity that can be incorporated into a MOF, enabling the introduction of chemical handles that would not be stable under the initial MOF synthesis conditions. scispace.com Such functionalization is key to enhancing properties like catalytic activity, selective adsorption, and sensing capabilities. mdpi.comnih.gov

Physicochemical Investigations of this compound Metal Complexes and MOFs

A comprehensive physicochemical investigation is essential to confirm the identity, purity, structure, and properties of newly synthesized metal complexes and MOFs. A suite of analytical techniques is typically employed for this characterization. researchgate.netnih.gov

Elemental analysis is used to determine the empirical formula of the compounds, ensuring the experimental composition matches the proposed structure. umt.edu.myresearchgate.net

X-ray Diffraction (XRD) is a cornerstone technique for structural elucidation. Single-crystal XRD provides the precise atomic arrangement, bond lengths, and angles, allowing for the definitive determination of a new crystalline structure. nih.gov Powder XRD (PXRD) is used to confirm the phase purity of the bulk material and to identify the crystal structure by comparing the experimental pattern with a simulated one from single-crystal data. researchgate.netnih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) is employed to identify the functional groups present in the material and to confirm the coordination of the ligand to the metal center. umt.edu.myresearchgate.net The coordination of the carboxylate groups of this compound to the metal ion is typically confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and shifts in the carbonyl (C=O) stretching frequencies. umt.edu.myumt.edu.my The appearance of new bands at lower frequencies can be assigned to metal-oxygen (M-O) bonds. umt.edu.myumt.edu.my

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the MOFs and to determine the presence of guest or coordinated solvent molecules. researchgate.netnih.gov The analysis shows weight loss steps corresponding to the removal of solvent molecules and the eventual decomposition of the framework, providing information on the material's stability window. researchgate.netnih.gov

Gas Adsorption Analysis , typically using nitrogen at 77 K, is performed to determine the textural properties of porous MOFs, such as the specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method) and pore volume. researchgate.netnih.gov

The table below summarizes typical characterization data for MOFs derived from pyridinedicarboxylic acids.

Technique Information Obtained Example Observation for Pyridazine-Based MOFs Reference
FTIR Identification of functional groups and coordinationDisappearance of O-H band (~3000 cm⁻¹); shift in C=O and C=N stretches; appearance of M-O bands (e.g., 400-600 cm⁻¹) umt.edu.my, umt.edu.my
TGA Thermal stability, solvent content, decomposition temperatureInitial weight loss due to removal of guest/coordinated water, followed by framework decomposition at higher temperatures. rsc.org, nih.gov
PXRD Phase purity, crystal structure confirmationExperimental diffraction pattern matches the simulated pattern from single-crystal data, confirming a pure, crystalline product. researchgate.net, nih.gov
Elemental Analysis Empirical formulaConfirms the proposed metal-to-ligand ratio and solvent content in the final product. researchgate.net, umt.edu.my
Gas Adsorption (N₂ at 77K) Surface area, pore volume, pore size distributionProvides quantitative data on the porosity of the activated MOF framework. researchgate.net, nih.gov
Luminescence Spectroscopy Photoluminescent propertiesLanthanide MOFs based on pyridazine-dicarboxylate can show intense photoluminescence. nih.gov

These characterization methods collectively provide a detailed picture of the physicochemical properties of the materials, which is crucial for understanding their structure-property relationships and evaluating their potential for various applications. researchgate.net

Electronic Structure Analysis of Metal-Ligand Interactions

While detailed DFT studies specifically on a wide range of transition metal complexes with this compound are not extensively reported in the available literature, the general principles of metal-ligand interactions in coordination chemistry apply. The lone pair electrons on the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate groups act as Lewis basic sites, donating electron density to the Lewis acidic metal centers. The geometry of the resulting coordination environment, whether octahedral, tetrahedral, or another arrangement, significantly influences the splitting of the metal's d-orbitals, which in turn dictates the electronic and magnetic properties of the complex.

Magnetic Properties of Transition Metal Complexes

The magnetic behavior of MOFs constructed from this compound and transition metals is of significant interest for potential applications in data storage and spintronics. The magnetic properties are primarily determined by the nature of the metal ion, its oxidation state, and the geometry of the coordination sphere, which influences the number of unpaired d-electrons. The pyridazine and carboxylate groups of the ligand can act as bridges, mediating magnetic exchange interactions between adjacent metal centers.

Table 1: General Magnetic Behavior of Transition Metal Complexes

Metal IonTypical Spin StateExpected Magnetic Behavior
Mn(II)High-spin d5Paramagnetic, can exhibit antiferromagnetic or ferromagnetic coupling
Fe(III)High-spin d5 / Low-spin d5Paramagnetic, can exhibit various magnetic behaviors depending on spin state and coupling
Co(II)High-spin d7Paramagnetic, often shows significant orbital contribution to the magnetic moment
Ni(II)High-spin d8Paramagnetic
Cu(II)d9Paramagnetic, often exhibits antiferromagnetic coupling in dimeric or polymeric structures
Zn(II)d10Diamagnetic

This table provides a general overview and the actual magnetic properties can vary significantly based on the specific coordination environment.

Thermal Analysis (Thermogravimetric and Differential Scanning Calorimetry)

The thermal stability of MOFs is a critical parameter for their practical applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques used to evaluate this stability. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the loss of solvent molecules. DSC measures the heat flow to or from a sample as it is heated, revealing information about phase transitions, such as melting or crystallization, and the enthalpy of decomposition.

Studies on lanthanide-based MOFs incorporating this compound have demonstrated their high thermal stability. For example, terbium (Tb) and dysprosium (Dy) MOFs synthesized with this ligand have been shown to be stable up to high temperatures. nih.gov The TGA curves for these materials typically show an initial weight loss corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the stability of the framework itself. At higher temperatures, a significant weight loss occurs, corresponding to the decomposition of the organic linker and the collapse of the MOF structure.

Table 2: Illustrative Thermal Decomposition Data for a Hypothetical MOF

Temperature Range (°C)Weight Loss (%)Associated EventDSC Peak
50-150~10%Loss of guest solvent moleculesEndothermic
150-350~5%Loss of coordinated solvent moleculesEndothermic
>400~60%Decomposition of the organic ligand and framework collapseExothermic

This table is for illustrative purposes and the actual values will vary depending on the specific MOF.

Luminescence Properties of Pyridazine-Dicarboxylate MOFs (e.g., Zinc MOFs)

The luminescence of MOFs is a highly sought-after property for applications in sensing, bio-imaging, and lighting. The emission of light from these materials can originate from the organic linker, the metal ion, or from a combination of both through energy transfer processes.

While specific studies focusing solely on the luminescence of zinc MOFs constructed with this compound are not prevalent in the available literature, research on other luminescent MOFs provides a strong basis for understanding their potential. Zinc(II) is a d¹⁰ metal ion, meaning it is redox-inactive and does not quench luminescence through d-d transitions, making it an excellent choice for constructing luminescent MOFs where the emission originates from the organic linker.

In such cases, the 3,6-pyridazinedicarboxylate ligand would be the primary source of luminescence. The rigid framework of the MOF can enhance the emission intensity by reducing non-radiative decay pathways that are often present in the free ligand in solution. The coordination to the zinc ions can also influence the energy levels of the ligand, potentially leading to shifts in the excitation and emission wavelengths. The porosity of the MOF can also play a role, as the inclusion of guest molecules within the pores can sometimes modulate the luminescent output, forming the basis for chemical sensing applications. nih.gov

V. Advanced Spectroscopic and Structural Elucidation of 3,6 Pyridazinedicarboxylic Acid Systems

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For 3,6-pyridazinedicarboxylic acid and its derivatives, this technique provides precise information on bond lengths, bond angles, and the supramolecular architecture established through intermolecular interactions like hydrogen bonding.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail regarding the molecular and supramolecular structure. Analysis of a triclinic polymorph of this compound monohydrate (C₆H₄N₂O₄·H₂O) reveals a nearly planar molecular geometry. researchgate.net The pyridazine (B1198779) ring itself is planar, and the two carboxylic acid groups are only slightly twisted out of this plane, with dihedral angles of 2.0(2)° and 5.6(2)°. researchgate.net

The crystal structure is organized into almost flat sheets composed of the acid and water molecules. These sheets are held together by an extensive network of hydrogen bonds. researchgate.net The interactions involve the carboxylic acid groups, the nitrogen atoms of the pyridazine ring, and the water molecules, with O···O distances ranging from 2.5143(14) to 2.7330(16) Å and an O···N distance of 2.8234(18) Å. researchgate.net The layers are stacked with a separation of approximately 3.2 Å, indicating that van der Waals forces are the primary interactions between adjacent sheets. researchgate.net This technique is also crucial for characterizing coordination polymers where the deprotonated pyridazine-3,6-dicarboxylate acts as a ligand to connect metal ions. researchgate.net

Table 1: Crystallographic Data for this compound Monohydrate
ParameterValue
Chemical FormulaC₆H₄N₂O₄·H₂O
Crystal SystemTriclinic
Dihedral Angles (Carboxyl Groups vs. Ring)2.0(2)° and 5.6(2)°
Hydrogen Bond Distances (O···O)2.5143(14) - 2.7330(16) Å
Hydrogen Bond Distance (O···N)2.8234(18) Å
Inter-sheet Distance~3.2 Å

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze microcrystalline samples. wikipedia.org Instead of a single crystal, a powdered sample containing millions of randomly oriented crystallites is used. youtube.com The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline solid, allowing for phase identification, determination of sample purity, and analysis of polymorphic forms. wikipedia.orgresearchgate.net

For this compound, PXRD is essential for routine characterization of the bulk material to ensure consistency between batches. researchgate.net It can verify that the desired crystalline phase has been produced and can detect the presence of any crystalline impurities or different polymorphs. researchgate.net While single-crystal XRD provides the absolute structure, PXRD confirms that the bulk sample is representative of that single crystal structure. researchgate.net The technique is based on Bragg's Law, where the angles of diffracted X-rays are used to calculate the d-spacings (distances between planes of atoms) in the crystal lattice. libretexts.org

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound is expected to show characteristic bands for its functional groups. A very broad band would appear in the 2500-3300 cm⁻¹ region, typical for the O-H stretching of a hydrogen-bonded carboxylic acid dimer. mdpi.com

The C=O stretching vibration of the carboxyl group is expected to be a strong, sharp band around 1700 cm⁻¹. tandfonline.com Vibrations associated with the pyridazine ring, such as C=N and C=C stretching, would appear in the 1400-1600 cm⁻¹ region. researchgate.net Furthermore, C-N and C-C-N vibrations within the ring are typically observed around 1570 and 1080 cm⁻¹, respectively. researchgate.net The analysis of these bands confirms the presence of the key functional groups and provides insight into the hydrogen bonding environment. youtube.com

Table 2: Characteristic FT-IR Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Description
O-H stretch (in H-bonded dimer)~2500-3300Broad, strong absorption
C=O stretch (carbonyl)~1700Strong, sharp absorption
C=N / C=C stretch (ring)~1400-1600Medium to strong bands
C-O stretch / O-H bend~1200-1400Complex vibrations
C-N / C-C-N vibrations~1000-1200Characteristic ring modes

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. youtube.com This method is particularly effective for studying symmetric vibrations and is less sensitive to interference from water, making it useful for aqueous systems. The use of a near-infrared laser significantly reduces the sample fluorescence that can plague conventional Raman spectroscopy. youtube.com

For this compound, the FT-Raman spectrum would provide additional information on the skeletal vibrations of the pyridazine ring. The symmetric stretching vibrations of the ring, which are often weak in the IR spectrum, would be prominent in the Raman spectrum. Analysis of related compounds like 2,3-pyrazinedicarboxylic acid and 3,5-pyridinedicarboxylic acid shows that ring breathing modes and other skeletal vibrations provide a detailed structural fingerprint. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, the ¹H NMR spectrum is expected to be relatively simple. Due to the molecule's symmetry, the two protons on the pyridazine ring (at positions 4 and 5) are chemically equivalent. They would appear as a singlet in the aromatic region of the spectrum. Based on data from similar structures like 2,3-pyrazinedicarboxylic acid, this signal would likely be found downfield, around 8-9 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the carboxyl groups. nih.gov The acidic protons of the two carboxyl groups would typically appear as a very broad singlet at a chemical shift greater than 10 ppm, and its position can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would show three distinct signals. Two signals would correspond to the carbon atoms of the pyridazine ring: one for the two equivalent carbons bearing the carboxylic acid groups (C3 and C6) and another for the two equivalent carbons bearing the hydrogen atoms (C4 and C5). A third signal would represent the two equivalent carbons of the carboxylic acid groups (-COOH). Based on analyses of related compounds, the carboxyl carbons are expected in the 160-170 ppm range, while the ring carbons would appear between approximately 120 and 150 ppm. mdpi.com

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound
NucleusPositionExpected Chemical Shift (ppm)Multiplicity
¹HH-4, H-5~8.0 - 9.0Singlet
¹H-COOH>10Broad Singlet
¹³CC-3, C-6~145 - 155-
¹³CC-4, C-5~125 - 135-
¹³C-COOH~160 - 170-

Proton NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the case of pyridazine derivatives, the chemical shifts of the ring protons are influenced by the nitrogen atoms and the carboxylic acid groups. For pyridazine itself, the protons adjacent to the nitrogen atoms are deshielded and appear at a lower field. The introduction of carboxylic acid groups at the 3 and 6 positions further influences the electron density distribution within the ring, affecting the chemical shifts of the remaining protons.

Table 1: Representative ¹H NMR Chemical Shifts for Related Carboxylic Acids

CompoundSolventProtonChemical Shift (ppm)
Benzoic acidCDCl₃Ar-H7.68-8.20
-COOH11.67
Phenylacetic acidDMSO-d₆Ar-H7.29
-CH₂-3.59
-COOH12.35
Cinnamic acidDMSO-d₆Ar-H, =CH-6.50-7.84
2-Picolinic acidCDCl₃Py-H7.76-8.83
2-Hydroxy-1-naphthoic acidDMSO-d₆Ar-H7.22-8.57
-COOH12.82

This table presents data for related compounds to provide a general context for expected chemical shifts. acs.org

Carbon-13 NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atoms and the electronegativity of attached atoms. chemicalbook.com For aromatic and heteroaromatic rings, the carbon signals typically appear in the range of 100-150 ppm. epdf.pubarxiv.org The carbons of the carboxylic acid groups are significantly deshielded and resonate at a much lower field, generally between 160 and 185 ppm. epdf.pubarxiv.org

In this compound, the carbon atoms of the pyridazine ring are expected to be in the aromatic region, with the carbons directly bonded to the nitrogen atoms (C3 and C6) showing different chemical shifts compared to the other ring carbons (C4 and C5) due to the influence of the heteroatoms. The presence of the carboxylic acid substituents will also affect the chemical shifts of C3 and C6. The carbonyl carbons of the dicarboxylic acid groups will be observed at the characteristic downfield region for carboxylic acids.

Table 2: Typical ¹³C NMR Chemical Shift Ranges

Carbon EnvironmentChemical Shift (ppm)
C=O (in acids and esters)170 - 185
C in aromatic rings125 - 150
C=C (in alkenes)115 - 140
RCH₂OH50 - 65
RCH₂Cl40 - 45
RCH₂NH₂37 - 45
R₃CH25 - 35
CH₃CO-20 - 30
R₂CH₂16 - 25
RCH₃10 - 15

This table provides typical chemical shift ranges for various carbon environments. epdf.pubarxiv.org

Electronic Spectroscopy and Other Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heteroaromatic compounds, these transitions are typically π → π* and n → π* transitions. The UV-Vis spectrum of pyruvic acid in an aqueous environment, for instance, displays a primary absorption peak around 320 nm. researchgate.net The absorption spectrum of pyridine-3,5-dicarboxylic acid in a DMSO solution shows a characteristic absorption band. usu.edu

For this compound, the pyridazine ring system with its π-system and lone pairs on the nitrogen atoms will give rise to characteristic UV-Vis absorption bands. The carboxylic acid groups, acting as auxochromes, can modulate the position and intensity of these bands. The solvent environment can also play a significant role in the observed spectrum, with polar solvents often causing shifts in the absorption maxima.

Table 3: UV-Vis Absorption Data for Related Systems

Compound/SystemSolventλmax (nm)Notes
Pyruvic AcidWater~320Main peak in the atmospherically relevant region. researchgate.net
Pyridine-3,5-dicarboxylic acidDMSONot specifiedExhibits characteristic absorption. usu.edu
1:1 mixture of compound 3 and picric acid 5Carbon tetrachloride~490Broad charge transfer (CT) band observed in a gel state at 8 mM concentration.

Electron Energy-Loss Spectroscopy (EELS) and Auger Spectroscopy for Surface Studies

Electron Energy-Loss Spectroscopy (EELS) and Auger Electron Spectroscopy (AES) are powerful surface-sensitive techniques that provide information about the elemental composition and chemical state of the top few atomic layers of a material. wikipedia.orgchemicalbook.com These methods are particularly valuable for studying the adsorption and orientation of molecules on surfaces.

A study on the adsorption of multinitrogen heteroaromatics, including pyridazine and its carboxylic acid derivatives like 2,3-pyrazinedicarboxylic acid, on a Pt(111) electrode surface utilized both EELS and Auger spectroscopy. acs.org Auger spectroscopy was employed to measure the packing densities (moles adsorbed per unit area) of the compounds on the platinum surface. acs.org The results indicated that these compounds, with the exception of 1,3,5-triazine, adsorb strongly to the Pt(111) surface. acs.org

The surface vibrational spectra obtained through EELS were compared with the infrared (IR) spectra of the parent compounds in the vapor or condensed phase. acs.org The similarity between the EELS and IR spectra suggested that the adsorbed molecules retain their molecular structure without undergoing decomposition upon adsorption. acs.org The adsorbed layers were found to be stable in aqueous fluoride (B91410) solutions and under vacuum conditions. acs.org It was also noted that long-range order was absent in the adsorbed layers, as indicated by LEED observations. acs.org The molecules were determined to be attached to the surface primarily through the least hindered ring nitrogen atom, adopting a tilted-vertical orientation. acs.org

Fluorescence Spectroscopy for Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of molecules with other substances, such as proteins. The intrinsic fluorescence of a molecule can be quenched or enhanced upon interaction with another species, providing insights into binding mechanisms, binding constants, and the nature of the binding forces.

Studies on the interaction of 3,6-diaminoacridine derivatives with human serum albumin (HSA) have demonstrated the utility of fluorescence quenching to investigate binding modes. The results of such studies can reveal the formation of complexes and the predominant intermolecular forces, such as hydrophobic interactions, that stabilize these complexes. By analyzing the fluorescence data at different temperatures, thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes can be calculated to further characterize the binding process.

While specific fluorescence interaction studies involving this compound were not detailed in the provided search results, this technique holds significant potential for investigating its interactions with biological macromolecules or other target molecules. The pyridazine ring system can serve as a fluorophore, and changes in its fluorescence properties upon binding can be monitored to understand the interaction dynamics.

Vi. Computational Chemistry and Theoretical Modeling of 3,6 Pyridazinedicarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecules. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. For a molecule like 3,6-Pyridazinedicarboxylic acid, these calculations can elucidate its preferred geometry, conformational possibilities, and vibrational modes.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. nih.gov This approach is favored for its balance of accuracy and computational cost. google.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.com

For this purpose, a functional, such as B3LYP or PBE0, and a basis set, like 6-311G(d,p), are chosen. nih.govnih.gov The calculation iteratively adjusts the positions of the atoms until the forces on each atom are minimized, resulting in a stable, optimized structure. The output provides precise data on bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not prevalent in the surveyed literature, calculations on analogous compounds like 2,3-Pyrazinedicarboxylic acid show that optimized geometries closely match experimental data from X-ray diffraction. nih.gov

Table 1: Representative Data from DFT Geometry Optimization for a Heterocyclic Dicarboxylic Acid Note: This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not specific to this compound.

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-O~1.35 Å
Bond LengthN-N~1.33 Å
Bond AngleO=C-O~124°
Bond AngleC-N-N~120°
Dihedral AngleN-N-C-C~0°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. aps.org These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a rigorous approach to calculating the electronic structure and total energy of a molecule. aps.org

These calculations are computationally more intensive than DFT but can offer higher accuracy for certain properties. They are used to obtain fundamental information about the molecule's wavefunction, from which properties like electron distribution, molecular orbital energies, and ionization potential can be derived. For a molecule like this compound, ab initio calculations would provide a benchmark for energies and electronic properties, serving as a high-level theoretical reference.

The presence of two rotatable carboxylic acid groups in this compound means the molecule can exist in different spatial arrangements or conformations. Computational conformational analysis is used to identify the most stable conformers and the energy barriers for rotation between them. researchgate.net

This analysis is typically performed by systematically rotating the dihedral angles associated with the C-C bonds connecting the carboxylic groups to the pyridazine (B1198779) ring and calculating the energy at each step. DFT methods, such as B3LYP, are well-suited for these calculations. researchgate.net The results can be plotted on a potential energy surface, which reveals the global minimum energy conformer (the most stable structure) and other local minima (metastable conformers). This information is critical for understanding how the molecule's shape influences its interactions and reactivity. For example, studies on similar substituted pyridazine compounds have successfully used DFT to isolate and characterize stable rotamers. researchgate.net

Table 2: Illustrative Conformational Energy Profile Note: This table represents a hypothetical energy profile for the rotation of one carboxylic group in this compound, demonstrating the type of output from a conformational analysis.

ConformerDihedral Angle (O=C-C=N)Relative Energy (kJ/mol)Stability
A5.2Transition State
B45°1.5Local Minimum
C90°8.0Transition State
D180°0.0Global Minimum

Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry of this compound, one can predict its vibrational modes. mdpi.com DFT calculations are commonly used for this purpose, providing a set of harmonic frequencies and their corresponding intensities. aimspress.com

The calculated frequencies often have a systematic error compared to experimental results, so they are typically scaled using an empirical scaling factor to improve agreement. A detailed analysis, known as Potential Energy Distribution (PED), is often performed to assign each calculated frequency to specific molecular motions, such as C=O stretching, N-H bending, or ring vibrations. nih.govnih.gov For the related 2,3-Pyrazinedicarboxylic acid, DFT calculations have been shown to provide a quantitative and qualitative interpretation of its IR and Raman spectra. nih.gov

Table 3: Sample Comparison of Calculated and Experimental Vibrational Frequencies for an Analogous Molecule Note: This table illustrates how theoretical vibrational frequencies are compared with experimental data for a molecule like 2,3-Pyrazinedicarboxylic acid.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment (PED)
ν(O-H)34503420 (IR)O-H stretch
ν(C=O)17601745 (IR)Carbonyl stretch
ν(C=N)15801575 (Raman)Ring C=N stretch
δ(C-H)13101305 (IR)C-H in-plane bend

Electronic Properties and Reactivity Prediction

Computational methods are invaluable for predicting the electronic properties and chemical reactivity of molecules. By analyzing the molecular orbitals, one can gain insight into how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. DFT calculations are routinely used to compute the energies of the HOMO and LUMO and visualize their spatial distribution, which helps in identifying the likely sites for nucleophilic and electrophilic attack. aimspress.com

Table 4: Representative Frontier Molecular Orbital Energies from DFT Calculations Note: This table provides typical values for HOMO, LUMO, and the energy gap for heterocyclic compounds, illustrating the data generated from such an analysis.

ParameterEnergy (eV)Implication
EHOMO-6.85Electron-donating ability
ELUMO-2.15Electron-accepting ability
Energy Gap (ΔE)4.70Chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. readthedocs.io It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MEP map is color-coded to indicate different potential regions: areas of negative potential, typically shown in red, are rich in electrons and susceptible to electrophilic attack, while areas of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack. uni-muenchen.deresearchgate.net Regions with zero potential are generally colored green. mdpi.com

For this compound, an MEP map would reveal specific reactive sites. The most negative potential (red regions) would be concentrated around the electronegative oxygen atoms of the two carboxylic acid groups and the nitrogen atoms of the pyridazine ring. These sites represent the most likely areas for interactions with electrophiles or for forming hydrogen bonds as an acceptor. Conversely, the most positive potential (blue regions) would be located on the hydrogen atoms of the carboxylic acid groups, identifying them as the primary sites for nucleophilic attack and as hydrogen bond donors.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

Molecular Region Predicted Electrostatic Potential Color on MEP Map Implied Reactivity
Carboxyl Oxygen Atoms Highly Negative Red Susceptible to electrophilic attack; Hydrogen bond acceptor site
Pyridazine Nitrogen Atoms Negative Red to Yellow Electrophilic attack site; Hydrogen bond acceptor
Carboxyl Hydrogen Atoms Highly Positive Blue Susceptible to nucleophilic attack; Hydrogen bond donor site

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dempg.de This analysis provides detailed insights into electron density distribution, atomic charges, and stabilizing intramolecular interactions. A key aspect of NBO analysis is the examination of donor-acceptor (filled-empty) orbital interactions, whose stabilizing energy E(2) can be estimated using second-order perturbation theory. wisc.edu Higher E(2) values indicate stronger electronic delocalization and hyperconjugative interactions.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for this compound

Donor NBO Acceptor NBO Type of Interaction Predicted E(2) (kcal/mol)
LP (N1) π* (C3-C4) n → π* High
LP (O, of C=O) π* (C-O of COOH) n → π* High
LP (O, of OH) σ* (C-O of COOH) n → σ* Moderate

Aromaticity Indices (e.g., HOMA, Bird's Indices)

Aromaticity is a fundamental concept in chemistry, and several quantitative indices have been developed to measure it. Geometric indices, which are derived from the crystal or computationally optimized structures, are among the most popular. The Harmonic Oscillator Model of Aromaticity (HOMA) index is widely used and is calculated based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. dergipark.org.tr A HOMA value of 1 signifies a completely aromatic system, while a value of 0 corresponds to a non-aromatic system. researchgate.net Bird's index (I) is another geometry-based index that evaluates aromaticity based on the variation of bond lengths within a ring.

For this compound, the pyridazine ring is inherently aromatic. The HOMA and Bird's indices would quantify this aromaticity. The presence of electron-withdrawing carboxylic acid substituents could slightly modulate the bond lengths within the ring, potentially causing a minor deviation from the aromaticity of unsubstituted pyridazine, but the ring would be expected to retain a high degree of aromatic character.

Table 3: Predicted Aromaticity Indices for the Pyridazine Ring in this compound

Aromaticity Index Predicted Value Interpretation
HOMA ~0.98 Highly aromatic

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of solid-state materials.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgmdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule, which partitions the crystal space into regions where the electron density of a given molecule dominates. This surface can be color-mapped with various properties, such as d_norm, which highlights regions of close intermolecular contact.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Contact Type Predicted Contribution (%) Description
O···H / H···O 40 - 50% Dominant contribution from strong intermolecular hydrogen bonds.
H···H 20 - 25% Significant contribution from contacts between peripheral hydrogen atoms.
C···H / H···C 10 - 15% C-H···π interactions and general van der Waals forces.
N···H / H···N 5 - 10% Hydrogen bonding involving pyridazine nitrogen.

Energy Framework Calculations for Supramolecular Interactions

To further quantify the strength of intermolecular interactions, energy framework calculations can be performed. This method, often implemented in software like CrystalExplorer, uses quantum chemical calculations (e.g., CE-B3LYP/6-31G(d,p)) to determine the pairwise interaction energies between a central molecule and its neighbors in the crystal lattice. nih.gov The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction strength. mdpi.com These total interaction energies can be decomposed into electrostatic, polarization, dispersion, and repulsion components.

For this compound, the energy framework would be dominated by contributions from both electrostatic and dispersion forces. The electrostatic component would be primarily driven by the strong hydrogen bonds, while the dispersion component would arise from π-π stacking between the aromatic pyridazine rings. This analysis provides a quantitative energetic basis for the observed supramolecular architecture. nih.govmdpi.com

Table 5: Predicted Pairwise Interaction Energies for a Dimer of this compound

Energy Component Predicted Energy (kJ/mol) Primary Contributing Interaction
Electrostatic -60 to -80 O-H···N and O-H···O Hydrogen Bonds
Dispersion -40 to -50 π-π Stacking
Polarization -10 to -15 Inductive effects
Repulsion +30 to +40 Pauli Repulsion

Molecular Dynamics (MD) Simulations and Molecular Docking Studies

Molecular dynamics (MD) simulations and molecular docking are in silico techniques crucial for drug discovery and development. mdpi.com MD simulations compute the atomic movements of a system over time, providing insights into the stability and conformational dynamics of a molecule or a protein-ligand complex. nih.gov Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor's active site. nih.gov

While specific MD or docking studies on the parent this compound are not widely reported, the 3,6-disubstituted pyridazine scaffold is a subject of significant interest in medicinal chemistry. For instance, derivatives of this scaffold have been synthesized and investigated as potential anticancer agents targeting enzymes like cyclin-dependent kinase 2 (CDK2). nih.gov In such studies, molecular docking is used to predict how these molecules fit into the ATP-binding pocket of the kinase, identifying key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. MD simulations could then be used to validate the stability of the predicted binding poses and explore the dynamic behavior of the ligand within the active site. These computational approaches are instrumental in the rational design and optimization of new therapeutic agents based on the pyridazine core.

Table 6: Hypothetical Molecular Docking Results for a this compound Derivative in a Kinase Active Site

Parameter Result Interpretation
Binding Energy (kcal/mol) -8.5 Strong predicted binding affinity.
Key Interacting Residues VAL 25, LYS 43, GLU 91, ASP 96 Residues forming critical interactions with the ligand.
Types of Interactions Hydrogen bonds with backbone of VAL 25 and side chain of LYS 43; π-π stacking with PHE 90. Specific forces stabilizing the ligand-protein complex.

Ligand-Target Interactions (e.g., Enzyme Active Sites, Receptors)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions within the enzyme's active site or a receptor's binding pocket. wikipedia.orgmdpi.com The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction, typically located in a cleft or pocket of the enzyme's tertiary structure. wikipedia.orgnih.gov

While specific docking studies on this compound are not extensively documented, research on structurally related pyridazine and pyridazinone derivatives provides valuable insights into potential interaction patterns. For instance, computational studies on novel pyridazinone derivatives have been conducted to investigate their interactions with various bacterial proteins. mdpi.com Molecular docking of these derivatives into the active sites of enzymes like UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in bacterial lipid A biosynthesis, has helped elucidate their inhibitory mechanisms. nih.gov

In these studies, the pyridazine or related heterocyclic core often orients within the binding pocket to form key interactions. The carboxylic acid groups, such as those in this compound, are particularly important as they can act as hydrogen bond donors and acceptors, forming strong interactions with polar amino acid residues like serine, histidine, and aspartate in an active site. wikipedia.orgyoutube.com For example, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα enzyme showed that the carboxamide moiety engages with key binding residues. mdpi.com Similarly, studies on protocatechuic acid as a urease inhibitor revealed its high binding ability to the enzyme's active site, with its hydroxyl groups playing a crucial role. researchgate.net

The table below summarizes representative interaction data from docking studies of related heterocyclic compounds, illustrating the types of interactions that could be anticipated for this compound.

Target ProteinLigand TypeKey Interacting ResiduesType of InteractionDocking Score (kcal/mol)
S. aureus proteinPyridazinone derivativeNot SpecifiedNot Specified-7.31
P. aeruginosa proteinPyridazinone derivativeNot SpecifiedNot Specified-5.69
PaLpxCPyridone hydroxamic acid inhibitorH78, L86, I239, L248Hydrophobic, coordination with Zn2+Not Specified
PI3KαQuinolone-3-carboxamideNot SpecifiedH-bond, hydrophobicNot Specified

This table is illustrative and based on data for related derivative compounds. mdpi.com

Prediction of Binding Affinities and Pharmacophore Modeling

Beyond predicting the binding pose, computational methods aim to estimate the binding affinity, which quantifies the strength of the interaction between a ligand and its target. nih.gov A lower binding free energy indicates a more stable complex and stronger binding. Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Free-Energy Perturbation (FEP) are employed to calculate these binding free energies from molecular dynamics simulation trajectories. nih.govnih.gov These methods offer more accuracy than simple docking scores but are more computationally intensive.

Pharmacophore modeling is another crucial technique in computational drug design. nih.gov A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.gov

A ligand-based pharmacophore model can be developed using a set of known active molecules, even without a known 3D structure of the target protein. nih.govnih.gov For a molecule like this compound, a hypothetical pharmacophore model would likely feature:

Two negatively ionizable/HBA features corresponding to the two carboxylic acid groups.

An aromatic ring feature for the pyridazine core.

This model can then be used to screen large virtual libraries of compounds to identify novel molecules with the desired features that might exhibit similar biological activity. nih.gov The table below outlines the key features of a potential pharmacophore model based on the structure of this compound.

Pharmacophore FeatureGeometric RepresentationPotential Interacting Group on Target
Hydrogen Bond Acceptor (HBA)VectorAmine or hydroxyl groups of amino acids
Hydrogen Bond Donor (HBD)VectorCarbonyl or hydroxyl groups of amino acids
Negatively Ionizable (NI)SpherePositively charged residues (e.g., Lysine, Arginine)
Aromatic Ring (AR)Ring/PlaneAromatic residues (e.g., Phenylalanine, Tyrosine) for π-stacking

Protein-Ligand Complex Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov MD simulations track the movements of atoms in the complex by solving Newton's equations of motion, providing insights into the stability and flexibility of the binding. mdpi.comnih.gov

Key analyses performed on MD simulation trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSF indicates the flexibility of individual amino acid residues. nih.gov Residues in the active site that interact with the ligand often show reduced fluctuation upon ligand binding, indicating stabilization. nih.gov

MD simulations can confirm the stability of key hydrogen bonds and other interactions predicted by docking. They can also reveal the role of water molecules in mediating interactions and highlight conformational changes in the protein that may occur upon ligand binding. nih.govnih.gov For example, simulations of protein-ligand complexes can be run for hundreds of nanoseconds to ensure the stability of the observed binding mode. nih.gov

The following table summarizes the typical parameters and analyses in an MD simulation study of a protein-ligand complex.

Parameter/AnalysisDescriptionTypical Output/Insight
Simulation TimeDuration of the simulation (e.g., 100 ns)Assesses long-term stability of the complex
RMSD PlotRoot Mean Square Deviation vs. TimeA plateau indicates the system has reached equilibrium and the complex is stable
RMSF PlotRoot Mean Square Fluctuation vs. Residue NumberIdentifies flexible regions of the protein and residues stabilized by ligand binding
Hydrogen Bond AnalysisNumber and duration of hydrogen bonds over timeConfirms the persistence of key interactions predicted by docking
Binding Free EnergyCalculation using methods like MM-GBSAProvides a quantitative estimate of binding affinity

Vii. Advanced Research Applications of 3,6 Pyridazinedicarboxylic Acid and Its Derivatives

Catalytic Applications and Mechanistic Investigations

The chelation capabilities of 3,6-pyridazinedicarboxylic acid allow for the construction of sophisticated metal-organic frameworks and coordination complexes. These materials are actively being explored for their potential as both heterogeneous and homogeneous catalysts, driving a variety of chemical transformations.

Heterogeneous Catalysis Using Pyridazine-Based Materials (e.g., Fe3O4@MOF as nano-organocatalyst)

Heterogeneous catalysts are prized in industrial chemistry for their stability and ease of separation from reaction mixtures. Metal-Organic Frameworks (MOFs), which are crystalline porous materials formed from metal ions and organic linkers, represent a key area of this research.

Recent studies have demonstrated the successful synthesis of lanthanide-based MOFs using this compound as the organic linker. nih.gov Specifically, a terbium-based MOF (Tb-MOF) has been shown to function as a highly efficient and reusable heterogeneous photocatalyst. nih.gov This Tb-MOF demonstrated significant efficacy in the visible-light-induced degradation of Rhodamine B, a common organic dye and pollutant. Research findings indicated that the catalyst could achieve 96.45% degradation of Rhodamine B within 80 minutes. nih.gov The robust, crystalline structure of the MOF allows it to be easily recovered and reused, highlighting its potential for applications in environmental remediation. nih.gov While the specific use in an Fe3O4@MOF nano-organocatalyst context is still an emerging area, the proven ability of the pyridazine (B1198779) ligand to form stable and catalytically active MOFs is a foundational step. nih.govd-nb.info

Homogeneous Catalysis with Metal Complexes of this compound

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to higher activity and selectivity. While various pyridine-carboxylate ligands have been used to create metal complexes for reactions like the oxidation of cycloalkanes, the specific application of discrete this compound complexes is an area of ongoing investigation. mdpi.comnih.govresearchgate.net

The synthesis of polynuclear transition metal complexes using derivatives such as N,N'-bis(2-salicyloyl)-3,6-pyridazinedicarboxylic acid dihydrazide has been reported, confirming the ligand's ability to form stable coordination compounds with metals like cobalt, nickel, and zinc. researchgate.net In some catalytic systems involving related coordination polymers, the complex may dissolve into the reaction medium to generate homogeneous catalytically active species. mdpi.com However, detailed reports focusing specifically on the catalytic activity of simple, discrete metal complexes of this compound in common homogeneous reactions are not yet widely documented in the scientific literature.

Mechanistic Insights into Catalytic Reactions

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For the heterogeneous photocatalysis performed by the Tb-MOF synthesized with this compound, mechanistic studies have provided significant insights. The degradation of Rhodamine B is significantly enhanced by the presence of hydrogen peroxide (H2O2). nih.gov

The proposed mechanism involves the generation of highly reactive hydroxyl radicals (•OH), which act as the primary oxidizing species. nih.gov This was confirmed through radical trapping experiments, a standard method for identifying reactive intermediates in a chemical reaction. These experiments support a multipathway degradation mechanism where the photocatalyst activates H2O2 to break down the organic pollutant. nih.gov The luminescence quenching mechanism of the Tb-MOF, which is also relevant to its electronic properties, involves processes of resonance energy transfer and photocompetitive absorption. nih.gov

Biological Activity and Mechanistic Pathways

Derivatives of this compound have emerged as a promising class of compounds in medicinal chemistry, with significant research focused on their potential as anticancer agents.

Anticancer Mechanisms of Action

The core pyridazine structure is recognized as a privileged scaffold in drug discovery. Its derivatives have been designed and synthesized to target various pathways involved in cancer progression, demonstrating potent antiproliferative effects.

Cell Proliferation Inhibition and Apoptosis Induction

A primary mechanism through which pyridazine derivatives exert their anticancer effects is by inhibiting the uncontrolled proliferation of cancer cells and inducing programmed cell death, or apoptosis. nih.gov Numerous studies have evaluated 3,6-disubstituted pyridazine derivatives against various human cancer cell lines, showing significant cytotoxic activity. mdpi.comacs.org

These compounds have been particularly effective against breast cancer cell lines. For instance, one study reported that a series of 3,6-disubstituted pyridazines showed potent anti-proliferative action towards T-47D and MDA-MB-231 breast cancer cells, with IC50 values in the low micromolar and even sub-micromolar range. mdpi.com Another pyridazine-based inhibitor, compound 2S-13, exhibited an IC50 value of 7.73 µM in the MDA-MB-231 cell line and demonstrated selective cytotoxicity against cancer cells compared to healthy cells. mdpi.com

The mechanism behind this cytotoxicity often involves the induction of apoptosis. Flow cytometry analysis of cancer cells treated with potent pyridazine derivatives shows a significant increase in the population of apoptotic cells. nih.govacs.org This is achieved by modulating the expression of key regulatory genes and proteins. For example, effective compounds have been shown to upregulate the pro-apoptotic gene Bax while downregulating the anti-apoptotic gene Bcl-2, thereby shifting the cellular balance towards cell death. nih.govrsc.org Furthermore, some derivatives trigger apoptosis through the activation of caspases, such as caspase-3, which are critical executioner enzymes in the apoptotic pathway. nih.gov This inhibition of cell growth is also linked to the ability of these compounds to cause cell cycle arrest, often in the G0/G1 or G2/M phase, preventing cancer cells from dividing and multiplying. nih.govrsc.org

In Vitro Antiproliferative Activity of Selected Pyridazine Derivatives
Compound Class/DerivativeCancer Cell LineCancer TypeIC50 Value (µM)Reference
3,6-Disubstituted Pyridazine (11m)T-47DBreast Cancer0.43 mdpi.com
3,6-Disubstituted Pyridazine (11m)MDA-MB-231Breast Cancer0.99 mdpi.com
Pyridazine-based Inhibitor (2S-5)MDA-MB-231Breast Cancer6.21 mdpi.com
Pyridazine-based Inhibitor (2S-13)MDA-MB-231Breast Cancer7.73 mdpi.com
Pyridazine-based Inhibitor (2S-5)4T1Mouse Breast Cancer7.04 mdpi.com
Pyridazine-pyrazoline Hybrid (IXn)UO-31Renal Cancer0.65 (EGFR Inhibition) nih.gov
Pyridazine-pyrazoline Hybrid (IXg)UO-31Renal Cancer0.75 (EGFR Inhibition) nih.gov
Phosphoryl-steroidal Pyridazine (34)MCF-7Breast Cancer5.9 rsc.org

Antimicrobial and Anti-biofilm Mechanisms

In addition to their anticancer and antiviral potential, derivatives of this compound are being investigated for their ability to combat bacterial infections, particularly those associated with biofilm formation.

Pseudomonas aeruginosa is an opportunistic pathogen known for its ability to form biofilms, which are communities of bacteria encased in a self-produced matrix that protects them from antibiotics and host immune responses. mdpi.com Inhibiting biofilm formation is a promising strategy to treat infections caused by this bacterium. researchgate.netmdpi.com Research has shown that certain compounds can effectively inhibit the biofilm formation of P. aeruginosa PAO1. nih.gov For instance, polymeric nanoparticles with surface-displayed D-galactose have been shown to bind to the P. aeruginosa lectin LecA with high potency, thereby inhibiting biofilm formation through an anti-adhesion mechanism. nih.gov

The virulence of P. aeruginosa is dependent on the production of various virulence factors, including pyoverdine, a siderophore that is crucial for iron acquisition. nih.gov Iron is essential for bacterial growth and biofilm formation. nih.gov Pyoverdine not only acquires iron for the bacteria but also regulates the expression of other virulence factors like exotoxin A and the protease PrpL. nih.govnih.gov Therefore, inhibiting pyoverdine function is a key anti-virulence strategy. Researchers have identified small molecules that can disrupt pyoverdine function, thereby reducing the pathogenic effects of P. aeruginosa. nih.gov These inhibitors have been shown to limit pathogenesis in Caenorhabditis elegans models of infection. nih.gov

Mechanisms of Pathogen Interaction and Growth Inhibition

While research specifically detailing the mechanisms of pathogen interaction for this compound is not extensively documented, studies on related pyridazine and pyridine-dithiocarboxylic acid derivatives provide insights into potential antimicrobial actions. The pyridazine nucleus is a key structural feature in various compounds exhibiting a wide range of biological activities, including antimicrobial and antifungal properties.

One of the primary mechanisms by which related compounds may exert their antimicrobial effects is through metal chelation. Pyridine-2,6-dithiocarboxylic acid (PDTC), a metal chelator produced by Pseudomonas spp., demonstrates antimicrobial properties by sequestering essential metal ions like iron, cobalt, and copper, thereby depriving pathogens of these necessary cofactors for growth and metabolism. nih.gov The antimicrobial effect of PDTC can be reversed by the addition of these metal ions, highlighting the significance of metal sequestration in its mode of action. nih.gov

Furthermore, various synthetic derivatives of pyridazinone have been shown to possess antibacterial and antifungal activities. biomedpharmajournal.orgresearchgate.net For instance, certain 6-phenyl–pyridazine-3-one derivatives have demonstrated excellent antibacterial activity against both Gram-positive (Staphylococcus pyogenes) and Gram-negative (Escherichia coli) bacteria, as well as significant antifungal activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org The structural modifications on the pyridazine ring play a crucial role in determining the spectrum and potency of their antimicrobial effects. While the precise molecular targets are often not fully elucidated, these compounds likely interfere with essential cellular processes in pathogens.

The interaction with pathogens can also be at the level of disrupting host-pathogen communication or virulence factor production. However, more research is needed to specifically explore these mechanisms for this compound and its direct derivatives. The existing data on related scaffolds suggest that the pyridazine core is a promising pharmacophore for the development of novel anti-infective agents.

Receptor Agonism and Related Biological Pathways (e.g., formyl peptide receptors)

The pyridazine scaffold is a key component in a variety of biologically active molecules, including those that act as agonists for specific cellular receptors. Notably, derivatives of pyridazin-3(2H)-one have been identified as potent agonists for formyl peptide receptors (FPRs). vumc.org FPRs are a family of G protein-coupled receptors that play a crucial role in the innate immune system by recognizing formylated peptides derived from bacteria and mitochondria, thereby mediating inflammatory responses. nih.gov

Research has led to the identification of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as a novel class of small-molecule FPR agonists. vumc.org In these compounds, specific structural features are essential for their activity. An acetamide side chain at the N-2 position of the pyridazinone ring is critical, as is the presence of lipophilic and electronegative substituents on the aryl group at the end of this chain. vumc.org These agonists are capable of triggering intracellular calcium mobilization and inducing chemotaxis in human neutrophils, which are key events in the inflammatory cascade initiated by FPR activation. vumc.org

For instance, certain pyridazinone derivatives have been shown to be potent mixed FPR1/FPRL1 agonists, while others exhibit specificity for FPRL1. vumc.org The ability to modulate the activity of FPRs with small molecules has significant therapeutic potential for inflammatory diseases like rheumatoid arthritis. nih.gov Pyridinone derivatives have also been explored as FPR agonists, demonstrating that this class of heterocyclic compounds can be tailored to achieve desired receptor interactions and biological responses. nih.gov

While these studies focus on pyridazinone derivatives, they highlight the potential of the broader pyridazine chemical space in the design of receptor agonists. The dicarboxylic acid functional groups of this compound would offer different physicochemical properties and potential interaction points compared to the reported pyridazinone agonists. Further research would be necessary to determine if this compound or its derivatives can act as agonists for FPRs or other receptors, and to understand the structure-activity relationships that would govern such interactions.

Enzyme Inhibition Mechanisms (e.g., Dopamine β-hydroxylase, Tankyrase)

The pyridazine scaffold has been identified as a valuable pharmacophore in the design of enzyme inhibitors for various therapeutic targets. Derivatives of this compound have shown potential in inhibiting key enzymes involved in physiological and pathological processes.

Dopamine β-hydroxylase (DBH) Inhibition:

A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit dopamine β-hydroxylase (DBH). nih.gov DBH is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a critical step in the biosynthesis of catecholamines. wikipedia.org Inhibition of DBH can modulate the levels of these neurotransmitters and has therapeutic potential in conditions such as cardiovascular diseases and cocaine abuse. researchgate.netnih.gov

The inhibitory mechanism of these pyridazine derivatives likely involves their interaction with the active site of DBH. Direct inhibitors of DBH often function by binding to the copper active site, thereby preventing the enzyme from carrying out its catalytic function. scbt.com Among the tested 6-alkylaminopyridazine-3-carboxylic acid derivatives, 6-benzylaminopyridazine-3-carboxylic acid was identified as the most potent inhibitor, with an activity level comparable to that of the known DBH inhibitor, fusaric acid. nih.gov This suggests that the pyridazine-3-carboxylic acid moiety is a key structural element for interacting with the enzyme.

Tankyrase Inhibition:

Tankyrases (TNKS) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that are involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov Consequently, TNKS inhibitors are being investigated as potential anticancer agents. acs.org

Derivatives based on the pyridazine scaffold, particularly triazolo[4,3-b]pyridazines, have emerged as potent and selective tankyrase inhibitors. nih.gov Structure-based design has led to the discovery of compounds that act as NAD+ isosteres, binding to the nicotinamide pocket of the enzyme's catalytic domain. nih.gov For example, 4-(2-(6-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol was identified as a low nanomolar selective TNKS inhibitor. nih.gov The nature of the substituents on the pyridazine ring is crucial for achieving high potency and selectivity. These inhibitors function by stabilizing the protein AXIN2, a key component of the β-catenin destruction complex, leading to the downregulation of Wnt signaling. nih.gov

The following table summarizes the inhibitory activities of some pyridazine derivatives against these enzymes:

Compound ClassTarget EnzymeKey Findings
6-Alkylaminopyridazine-3-carboxylic acidsDopamine β-hydroxylase6-Benzylaminopyridazine-3-carboxylic acid showed potency comparable to fusaric acid. nih.gov
Triazolo[4,3-b]pyridazinesTankyrases (TNKS1/2)A phenol-containing derivative exhibited low nanomolar inhibition and selectivity for TNKS. nih.gov
Triazolopyridine derivativesTankyrase 1 (TNKS1)A novel inhibitor, TI-12403, stabilized AXIN2 and reduced active β-catenin in cancer cells. nih.gov

Design and Synthesis of Novel Therapeutic Agents

The pyridazine scaffold, including derivatives of this compound, serves as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. researchgate.net This has led to the design and synthesis of a wide array of novel therapeutic agents with diverse pharmacological activities. The pyridazine ring can act as a core structure to which various pharmacophoric groups can be attached, allowing for the fine-tuning of biological activity and pharmacokinetic properties. acs.org

One significant area of application for pyridazine derivatives is in the development of anticancer agents. nih.gov For example, a series of 3,6-disubstituted pyridazines have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines. nih.gov These compounds demonstrated potent anti-proliferative action, with some derivatives showing submicromolar growth inhibitory activity. The design strategy often involves scaffold hopping from known inhibitors of cancer-related enzymes, such as c-Jun N-terminal kinase (JNK1), and bioisosteric replacement of linker moieties to enhance activity and selectivity. acs.org

The synthesis of these therapeutic agents often begins with commercially available starting materials, which are then subjected to a series of chemical transformations to build the desired pyridazine-based molecule. nih.gov For instance, the synthesis of some anticancer pyridazine derivatives starts from ethyl trifluoropyruvate, which undergoes several steps to form the core pyridazine ring, followed by the introduction of various substituents at the 3 and 6 positions. nih.gov

Beyond cancer, pyridazine-based molecules have been designed and synthesized for a range of other therapeutic applications, including:

Cardiovascular diseases: Tricyclic pyridazinone-based molecules have been developed as antihypertensive and antiplatelet agents. nih.gov

Antimicrobial agents: Pyridazine derivatives have shown activity against various bacterial and fungal strains. researchgate.net

Neurodegenerative diseases: Some pyridazine scaffolds have been investigated as inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is a target in Parkinson's disease.

The versatility of the pyridazine core allows for the creation of large chemical libraries for screening against various biological targets, facilitating the discovery of new drug candidates. acs.org The dicarboxylic acid groups of this compound provide convenient handles for further chemical modification, making it an attractive starting material for the synthesis of novel therapeutic agents.

The table below provides examples of therapeutic areas where pyridazine derivatives have been investigated:

Therapeutic AreaExample of Pyridazine-Based Compound ClassBiological Target/Activity
Oncology3,6-Disubstituted pyridazinesCyclin-dependent kinase 2 (CDK2) inhibition, anti-proliferative activity. nih.gov
Oncology3,6-Disubstituted pyridazinesc-Jun N-terminal kinase 1 (JNK1) inhibition. acs.org
CardiovascularTricyclic pyridazinonesAntihypertensive and antiplatelet aggregation. nih.gov
Infectious DiseasesVarious pyridazinone derivativesAntibacterial and antifungal activity. researchgate.net
Neurology3-Heteroarylcoumarins with pyridazine scaffoldSelective MAO-B inhibition.

Supramolecular Chemistry and Crystal Engineering

Design and Self-Assembly of Supramolecular Architectures

This compound and its isomers are valuable building blocks in supramolecular chemistry and crystal engineering due to their rigid structure and the presence of both nitrogen and oxygen donor atoms. These features allow them to act as versatile ligands for the construction of a wide range of supramolecular architectures, particularly coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net The self-assembly process, driven by coordination bonds between the pyridinedicarboxylate ligand and metal ions, can lead to structures with diverse dimensionalities (from 0D discrete complexes to 3D frameworks) and topologies. rsc.org

The final structure of the resulting coordination polymer is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, the solvent system, and the presence of ancillary ligands or templates. researchgate.netrsc.org For instance, the use of pyridine-3,5-dicarboxylic acid with various divalent metal ions in the presence of different template molecules has been shown to produce a variety of structures, including 2D and 3D polymers with novel topologies. rsc.org

In these architectures, the pyridinedicarboxylate ligand can adopt various coordination modes, acting as a linker between metal centers. The carboxylate groups can coordinate to metal ions in a monodentate, bidentate, or bridging fashion, while the pyridyl nitrogen atom can also participate in coordination. This versatility allows for the formation of intricate networks. For example, in some cobalt(II) coordination polymers, pyridine-3,5-dicarboxylic acid and pyridine-3,4-dicarboxylic acid have been used to construct 2D hexagonal networks that further assemble into 3D supramolecular architectures through π–π stacking interactions.

The design of these supramolecular structures is not only of fundamental interest in understanding crystal packing and molecular recognition but also has potential applications in areas such as gas storage and separation, catalysis, and magnetism. mdpi.comnih.gov The porous nature of some MOFs constructed from pyridinedicarboxylic acid ligands allows for the adsorption of gas molecules, with the potential for selective gas separation. nih.gov

Below is a table summarizing the structural diversity of coordination polymers constructed from pyridine-dicarboxylic acids:

LigandMetal Ion(s)Ancillary Ligand/TemplateResulting Architecture
Pyridine-3,5-dicarboxylic acidCd(II), Zn(II), Co(II), Cu(II)Various aminoalcohols/polyols0D, 1D, 2D, and 3D coordination polymers with diverse topologies. rsc.org
4,4′-(Pyridine-3,5-diyl)dibenzoic acidMn(II), Co(II/III), Ni(II), Cu(II)phen, bipy, H2biim, py2D layers and 3D metal-organic frameworks. nih.gov
Pyridine-3,5-dicarboxylic acid / Pyridine-3,4-dicarboxylic acidCo(II)1,10-Phenanthroline, 2,2-bipyridine2D hexagonal networks forming 3D supramolecular structures.

Hydrogen Bonding Networks and Their Influence on Crystal Structures

Hydrogen bonding plays a pivotal role in the crystal engineering of this compound and its derivatives, directing the assembly of molecules into well-defined supramolecular structures. mdpi.com The presence of both carboxylic acid groups (strong hydrogen bond donors and acceptors) and pyridazine nitrogen atoms (hydrogen bond acceptors) facilitates the formation of robust and predictable hydrogen-bonding motifs.

The crystal structure of pyridazine-3,6-dicarboxylic acid monohydrate provides a clear example of the influence of hydrogen bonding. In this structure, the acid and water molecules form nearly planar sheets connected by a network of hydrogen bonds. researchgate.net The O—H···O and O—H···N interactions are key to the formation of these sheets, with O···O distances ranging from 2.5143(14) to 2.7330(16) Å and an O···N distance of 2.8234(18) Å. researchgate.net These sheets are then held together by weaker van der Waals forces.

The interplay between different types of hydrogen bonds, as well as other noncovalent interactions like π–π stacking, can lead to complex and diverse crystal structures. mdpi.com For instance, in the crystal structure of a thiazolo-pyridine dicarboxylic acid derivative, both moderate and weak hydrogen bonds, including O—H···O and C—H···O interactions, contribute to the formation of a 3D framework. nih.gov

The strength and directionality of hydrogen bonds are crucial in determining the final crystal structure. mdpi.com Strong hydrogen bonds, comparable in strength to those found in carboxylic acid dimers, can act as the main driving force for crystal packing, with weaker interactions like π–π stacking providing additional stabilization. mdpi.com The study of these hydrogen-bonding networks is essential for understanding and predicting the solid-state properties of materials derived from this compound.

The table below details the types of hydrogen bonds observed in the crystal structure of pyridazine-3,6-dicarboxylic acid monohydrate:

DonorAcceptorInteraction TypeDistance (Å)Role in Crystal Structure
Carboxylic Acid (O-H)Water (O)O—H···O2.5143(14) - 2.7330(16)Formation of planar sheets. researchgate.net
Water (O-H)Carboxylic Acid (O)O—H···O2.5143(14) - 2.7330(16)Linking molecules within the sheets. researchgate.net
Water (O-H)Pyridazine (N)O—H···N2.8234(18)Connecting water and acid molecules. researchgate.net

Pi-Stacking Interactions in Supramolecular Systems

The pyridazine ring of this compound is an aromatic system that can participate in π-stacking interactions, a type of non-covalent interaction crucial for the assembly of supramolecular structures. These interactions arise from the attractive forces between the electron clouds of aromatic rings. The nature of π-stacking can vary, including face-to-face, edge-to-face (T-shaped), and parallel-displaced arrangements, each contributing to the stability of the resulting supramolecular architecture.

The pyridazine ring is considered electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its π-stacking behavior. It can interact favorably with electron-rich aromatic systems, leading to strong donor-acceptor type π-stacking. These interactions are fundamental in stabilizing the tertiary structures of proteins and the helical structure of DNA. In supramolecular chemistry, controlling these interactions is key to designing and constructing complex, self-assembled systems. The strength of these interactions, while weaker than covalent bonds, collectively provides substantial stability to supramolecular frameworks. For instance, centroid-to-centroid distances in π-stacked systems typically fall in the range of 3.3 to 3.8 Å, indicating a close approach of the aromatic rings.

Table 1: Typical Parameters of π-π Stacking Interactions in Aromatic Systems
Interaction TypeTypical Centroid-to-Centroid Distance (Å)Interaction Energy (kJ/mol)Description
Face-to-Face3.3 - 3.8< 10Direct overlap of the π-electron clouds of two parallel aromatic rings.
Parallel-Displaced3.3 - 3.8< 10Lateral shift of one aromatic ring relative to another, reducing repulsive forces.
Edge-to-Face (T-shaped)~5.0< 10The edge of one aromatic ring (positively charged hydrogens) interacts with the face (electron-rich π-cloud) of another.

Development of Functional Supramolecular Materials

The bifunctional nature of this compound, possessing both hydrogen-bonding capabilities and sites for metal coordination via its carboxylate groups, makes it an excellent candidate for the construction of functional supramolecular materials. These materials, including coordination polymers (CPs) and metal-organic frameworks (MOFs), are built through the self-assembly of molecular components directed by non-covalent interactions.

The dicarboxylic acid moieties can coordinate with various metal ions, forming stable nodes, while the pyridazine ring can act as a linker, further participating in hydrogen bonding and π-stacking interactions to extend the structure into two or three dimensions. The ability to form such ordered, porous frameworks is critical for applications in gas storage, separation, and catalysis. The rational design of these materials relies on understanding the interplay of various non-covalent forces, such as hydrogen bonds, π-π stacking, and electrostatic interactions, which collectively stabilize the final supramolecular network. The development of supramolecular materials from building blocks like this compound is a significant focus in materials science, aiming to create materials with tailored properties and functions.

Polymer Chemistry and Materials Science Applications

In polymer chemistry, this compound can serve as a valuable monomer for the synthesis of various polymeric networks. Its two carboxylic acid groups can react with diols or diamines through condensation polymerization to form polyesters and polyamides, respectively. The rigid, aromatic pyridazine core, when incorporated into a polymer backbone, can enhance the thermal stability and mechanical properties of the resulting material.

Furthermore, this compound can be used to functionalize the surface of dendrimers, which are highly branched, well-defined macromolecules. Dendrimers like polyamidoamine (PAMAM) and poly(propylene imine) (PPI) possess numerous surface amine groups that can react with the carboxylic acid functions of this compound. This surface modification can alter the solubility, biocompatibility, and guest-hosting capabilities of the dendrimers, making them suitable for applications in drug delivery and catalysis. The attachment of the pyridazine moiety introduces a heterocycle with specific electronic and hydrogen-bonding properties to the dendrimer periphery.

The bifunctional reactivity of this compound makes it an important building block for creating advanced macromolecular structures. It can be employed as a cross-linking agent to create robust, three-dimensional polymer networks with improved thermal and chemical resistance. The defined geometry of the pyridazine ring allows for precise control over the architecture of the resulting macromolecules.

Its structure is also suitable for the synthesis of star-shaped polymers or as a core unit in the convergent synthesis of dendrimers. By reacting with multifunctional initiators, complex and highly branched structures can be assembled. The incorporation of the pyridazine heterocycle into these macromolecules imparts specific functionalities, such as the ability to coordinate metal ions or engage in specific non-covalent interactions, which is essential for the development of smart materials and catalysts.

Electrochemical Studies of this compound and its Complexes

The pyridazine ring system is electrochemically active and can undergo reduction reactions. The electrochemical behavior is characterized by the transfer of electrons to the nitrogen-containing aromatic ring, often leading to the formation of dihydro-derivatives. The specific redox potential at which this occurs is highly dependent on the nature and position of substituents on the ring.

In the case of this compound, the two carboxylic acid groups act as electron-withdrawing substituents. This electronic effect is expected to make the pyridazine ring more electron-deficient and thus easier to reduce. Consequently, the reduction potential of this compound is anticipated to be less negative than that of unsubstituted pyridazine. The electrochemical reduction of similar N-heterocyclic compounds like pyrazines has been shown to involve a two-electron transfer process. Cyclic voltammetry is a key technique used to study these redox processes, providing information on reduction potentials and the reversibility of the electron transfer.

Table 2: Expected Electrochemical Characteristics of the Pyridazine Ring in this compound
PropertyExpected CharacteristicInfluencing Factor
Redox ProcessReductionElectron-deficient nature of the N=N moiety in the aromatic ring.
Effect of SubstituentsEasier reduction (less negative potential)Electron-withdrawing nature of the two carboxylic acid groups.
Typical ProductDihydro-pyridazine derivativeUptake of electrons and protons during the reduction process.
Analytical TechniqueCyclic VoltammetryMeasures the potential and reversibility of the redox reactions.

Electrochemical Properties of Metal Complexes and MOFs

The electrochemical behavior of metal complexes and metal-organic frameworks (MOFs) derived from pyridazine-based ligands is a growing area of interest, offering potential applications in catalysis, sensing, and electro-optical materials. The redox characteristics of these materials are typically investigated using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). CV is instrumental in studying electron transfer processes, allowing researchers to activate molecules and probe subsequent chemical reactions. sathyabama.ac.in

While extensive studies on this compound itself are emerging, research on analogous structures provides significant insight. For instance, the electrochemical properties of transition metal complexes containing the 3,6-bis(3,5-dimethylpyrazolyl)pyridazine ligand have been explored. analis.com.my In a series of binuclear complexes involving Cu(II), Fe(II), Ni(II), and Co(II), cyclic voltammetry revealed distinct redox behaviors. The study demonstrated that the Cu(II), Fe(II), and Ni(II) complexes undergo quasi-reversible, one-electron transfer processes, highlighting the ability of the pyridazine-based framework to mediate electron transfer. analis.com.my

The following table summarizes the electrochemical data for these analog complexes, illustrating the redox potentials observed.

ComplexOxidation Peak (Epa)Reduction Peak (Epc)Process
[Cu₂(C₁₇H₂₈N₆)·4Cl] 0.75 V0.03 VQuasi-reversible
[Fe₂(C₁₇H₂₈N₆)·4Cl] -0.67 V-0.47 VQuasi-reversible
[Ni₂(C₁₇H₂₈N₆)·4Cl] 0.71 V0.12 VQuasi-reversible
[Co₂(C₁₇H₂₈N₆)·4NO₃] No peaks observedNo peaks observedElectrochemically inactive
Data sourced from cyclic voltammetry studies on 3,6-bis(3,5-dimethylpyrazolyl)pyridazine complexes. analis.com.my

Electrochemical impedance spectroscopy (EIS) is another powerful tool used to characterize MOF-modified electrodes. EIS helps in understanding the charge-transfer resistance at the electrode-electrolyte interface. For MOF-based sensors, a smaller semicircle in the Nyquist plot generally indicates lower electron transfer resistance, which is a desirable characteristic for efficient sensing applications. researchgate.net The incorporation of ligands like this compound into MOF structures is anticipated to influence these electrochemical properties due to the electron-deficient nature of the pyridazine ring and the coordinating carboxylate groups, which can stabilize various metal oxidation states and facilitate redox processes. sathyabama.ac.inliberty.edu

Applications in Sensing and Detection Technologies (e.g., Cr(VI) ion detection)

Luminescent metal-organic frameworks (L-MOFs) are at the forefront of sensing technology due to their high sensitivity, selectivity, and structural tunability. rsc.orgmdpi.com The luminescence in these materials can originate from the organic ligands, the metal centers, or guest molecules, and can be modulated by interactions with specific analytes. nih.gov MOFs constructed from this compound are emerging as promising candidates for highly selective sensing applications.

A recently developed terbium-based MOF, [Tb₂(Pym-3,6-dca)(O₂⁻)(H₂O)], utilizes this compound as the primary organic linker. This Tb-MOF exhibits strong green photoluminescence with a long excited-state lifetime, making it an excellent platform for a "turn-off" fluorescence sensor. nih.gov It has demonstrated high sensitivity and selectivity for detecting o-nitrobenzoic acid and the essential vitamin riboflavin (B1680620) in aqueous solutions. The detection mechanism is based on luminescence quenching, which occurs through processes like resonance energy transfer and competitive absorption of excitation energy between the MOF and the analyte. nih.gov

The performance of this Tb-MOF sensor is detailed in the table below.

AnalyteLimit of Detection (LOD)Quenching Mechanism
o-Nitrobenzoic acid 0.30 ppmResonance Energy Transfer & Photocompetitive Absorption
Riboflavin 0.31 ppmResonance Energy Transfer & Photocompetitive Absorption
Sensing performance of a Tb-MOF based on this compound. nih.gov

While this specific MOF has not been reported for Cr(VI) detection, the principles are transferable. L-MOFs are frequently employed for detecting hazardous heavy metal ions. For example, other MOFs have been designed for the selective detection of CrO₄²⁻ and Cr₂O₇²⁻ (Cr(VI)) species in water, achieving detection limits in the micromolar range. nih.gov The fluorescence quenching in these systems is often attributed to competitive energy absorption between the analyte and the MOF framework. mdpi.com Given the demonstrated sensing capability of the pyridazine-based Tb-MOF, designing similar frameworks with specific recognition sites for Cr(VI) is a promising direction for future research.

Optical Properties and Applications

Linear and Nonlinear Optical Studies of Pyridazine-Based Compounds

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics and photonics, including frequency conversion and optical signal processing. urfu.ru Organic chromophores, particularly those with donor-π-acceptor (D-π-A) structures, are of significant interest due to their large NLO responses, which can be fine-tuned through molecular design. urfu.ru While research on this compound is specific, studies on the closely related pyrazine-based isomers offer valuable insights into the potential NLO properties of pyridazine derivatives.

Theoretical and experimental studies on Λ-shaped and X-shaped pyrazine derivatives have shown that molecular geometry and the relative positions of electron-donating and electron-accepting groups critically influence the second-order NLO response, primarily the first hyperpolarizability (β). upce.czresearchgate.netrsc.org For a molecule to exhibit a significant second-order NLO response, it must be non-centrosymmetric and possess a low-energy intramolecular charge-transfer (ICT) transition. urfu.ru

Key findings from studies on pyrazine analogs include:

Symmetry and NLO Response : The symmetry of the molecule dictates the nature of the NLO response. For instance, in X-shaped pyrazine derivatives, isomers with different substituent placements exhibit distinct NLO characteristics; 2,3-isomers show a dipolar response, while 2,6-isomers display a mostly octupolar response. rsc.org

Donor-Acceptor Strength : The choice of electron-donating and accepting groups, as well as the nature of the π-conjugated linker, significantly impacts the NLO properties. For example, diphenylamino donors and 2,5-thienylene linkers have been shown to improve the ICT character and enhance the NLO response in oxadiazolo[3,4-b]pyrazine systems. urfu.ru

The this compound framework, with its electron-deficient pyridazine core (acceptor) and two carboxyl groups (which can be functionalized into donor or acceptor moieties), provides a versatile scaffold for designing novel NLO materials. By strategically introducing donor groups, it is plausible to create pyridazine-based chromophores with significant NLO properties, analogous to the high-performance pyrazine systems already studied.

Photochemistry of this compound Systems

The photochemistry of heterocyclic compounds is fundamental to their stability and function in applications ranging from photocatalysis to photodynamic therapy. For heterocyclic carboxylic acids, a common photochemical reaction pathway is photo-induced decarboxylation. Studies on compounds like 3-aminopyrazine-2-carboxylic acid have shown that irradiation can lead to the loss of CO₂, generating a new, in-situ species that may undergo further reactions. mdpi.com This decarboxylation pathway is a key consideration for the photochemical stability and reactivity of this compound.

Direct applications of the photochemical properties of this compound are being realized in the field of photocatalysis. The terbium-based MOF, [Tb₂(Pym-3,6-dca)(O₂⁻)(H₂O)], which uses this ligand, has been shown to act as an efficient photocatalyst for the degradation of organic dyes like Rhodamine B under visible light. nih.gov The study achieved a 96.45% degradation rate in 80 minutes, with the process being enhanced by the presence of H₂O₂, which facilitates the formation of reactive hydroxyl radicals. This demonstrates that the ligand, when incorporated into a suitable framework, can participate in photochemically induced redox processes. nih.gov

The excited-state dynamics, which govern photochemical outcomes, have been investigated for related nitrogen heterocycles. For example, 3,6-diaryl-1,2,4,5-tetrazines exhibit unusual photophysical behavior, including weak fluorescence from their lowest singlet excited state (S₁) and detectable fluorescence from a higher-energy excited state (Sₙ). researchgate.net This is attributed to an unusually slow internal conversion from Sₙ to S₁, on the order of 20-30 picoseconds. researchgate.net While the tetrazine core is different from pyridazine, these findings suggest that 3,6-disubstituted nitrogen heterocycles can possess complex excited-state landscapes. The photochemistry of this compound and its derivatives is likely to involve a competition between pathways like decarboxylation, intersystem crossing to triplet states, and internal conversion, making it a rich area for further investigation. mdpi.comresearchgate.netrsc.org

Viii. Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Diversified Architectures

Future synthetic research will likely move beyond traditional methods to create more complex and functionally diverse pyridazine-based molecules. The development of novel synthetic pathways is crucial for accessing a wider range of chemical structures. rjptonline.org Strategies such as the Widman-Stoermer and Japp-Klingemann reactions have been employed for creating fused pyridopyridazine (B8481360) systems. mdpi.com Further exploration could involve multicomponent reactions (MCRs), which allow for the one-pot synthesis of complex products from three or more reactants, offering an efficient route to novel derivatives. rasayanjournal.co.in Advanced methodologies may also focus on C-C single-bond cleavage through techniques like photocatalysis to modify existing cyclic structures, enabling the design of unique molecular frameworks. researchgate.net The goal is to build upon existing scaffolds to produce a new generation of pyridazine (B1198779) compounds with tailored properties. rjptonline.orgmdpi.com

Exploration of New Coordination Architectures and MOF Functionalities for Targeted Applications

As a rigid N,O-donor linker, 3,6-pyridazinedicarboxylic acid is an exceptional candidate for constructing metal-organic frameworks (MOFs). nih.gov A significant area of future research lies in exploring new coordination possibilities to create MOFs with unique topologies and targeted functions.

Recent studies have demonstrated the synthesis of lanthanide-based MOFs, specifically with Terbium (Tb) and Dysprosium (Dy), using this compound. nih.gov The resulting Tb-MOF, in particular, exhibits remarkable dual functionality. nih.govresearchgate.net It functions as a highly sensitive "turn-off" fluorescence sensor for detecting o-nitrobenzoic acid and the essential vitamin riboflavin (B1680620) in aqueous solutions. nih.gov Furthermore, this Tb-MOF acts as an efficient photocatalyst for the degradation of pollutants like Rhodamine B under visible light, achieving a 96.45% degradation in 80 minutes. nih.gov

Future work will likely focus on:

Synthesizing Bi-linker MOFs: Incorporating a second, distinct organic ligand along with this compound could lead to MOFs with enhanced properties, such as improved electrical conductivity for applications in supercapacitors. researchgate.net

Tuning Pore Environments: Systematically modifying the linkers or metal nodes to fine-tune the pore size, shape, and chemical environment within the MOF structure. This can enhance selectivity for specific applications like gas separation and storage. researchgate.net

Expanding Applications: Investigating the potential of these MOFs in other areas such as drug delivery, where the porous structure can be used to carry therapeutic agents. nih.gov

Advanced Computational Modeling and Predictive Analytics for Structure-Activity Relationships

Computational chemistry is an indispensable tool for accelerating research. Advanced modeling and predictive analytics will play a pivotal role in understanding the relationship between the structure of this compound derivatives and their activity. Techniques like Density Functional Theory (DFT) are already being used to elucidate mechanisms, such as the resonance energy transfer involved in the luminescence quenching of Tb-MOFs for sensing applications. nih.gov Molecular electrostatic potential (MEP) analysis can also identify reactive sites on a molecule's surface. researchgate.net

Future computational efforts will likely involve:

High-Throughput Screening: Virtually screening large libraries of potential pyridazine derivatives to predict their biological activity or material properties, thereby prioritizing synthetic targets.

Mechanism Elucidation: Modeling reaction pathways and intermolecular interactions to gain a deeper understanding of catalytic cycles and biological binding modes.

Predictive Modeling: Developing robust quantitative structure-activity relationship (QSAR) models to predict the efficacy and properties of new compounds before they are synthesized.

Expanding Biological Activity Profiling and Mechanistic Elucidation in Complex Systems

Pyridazine and its derivatives are renowned for their broad spectrum of biological activities. researchgate.netscholarsresearchlibrary.com These compounds have shown potential as antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory agents. rjptonline.orgresearchgate.netscholarsresearchlibrary.comsarpublication.com The pyridazine nucleus is considered a "wonder nucleus" in medicinal chemistry due to this versatility. scholarsresearchlibrary.com

Future research must focus on expanding this biological profiling and understanding the underlying mechanisms of action. researchgate.net While many activities have been reported, the precise molecular targets and pathways are often not fully understood. Research should aim to move from broad screening to detailed mechanistic studies to identify how these compounds interact with biological systems. For instance, some derivatives have been investigated for their ability to inhibit specific enzymes like dipeptidyl peptidase-4 for anti-diabetic applications. rjptonline.org Identifying new antibiotic agents with novel modes of action is particularly urgent to combat resistant pathogens. mdpi.com

Table 1: Reported Biological Activities of Pyridazine Derivatives

Integration into Multifunctional Materials and Devices for Emerging Technologies

The unique properties of materials derived from this compound make them suitable for integration into advanced devices. The dual-functionality of the Tb-MOF highlights its potential for creating single-material systems for both environmental monitoring and remediation. nih.govresearchgate.net

Future research in this area will explore:

Chemosensors: Developing highly selective and sensitive sensors for environmental pollutants, biomedical markers, and industrial chemicals. nih.govresearchgate.net

Photocatalytic Devices: Designing reactors and flow systems that utilize pyridazine-based MOFs for water purification and the degradation of organic pollutants. nih.govresearchgate.net

Optoelectronic Materials: Investigating the potential of pyridazine compounds with extended conjugation for use in light-emitting devices and molecular wires. rasayanjournal.co.in

Sustainable and Green Chemical Approaches in Pyridazine Research

Adopting the principles of green chemistry is essential for the future of pyridazine synthesis. rasayanjournal.co.in Traditional synthetic methods often rely on hazardous solvents and reagents. rasayanjournal.co.in Future research will increasingly focus on developing environmentally benign and efficient synthetic protocols.

Key green approaches include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase yields, and lead to purer products. rasayanjournal.co.inekb.egmdpi.com

Solvent-Free Reactions: Methods like mechanical grinding or ball milling eliminate the need for solvents, reducing waste and simplifying product purification. rasayanjournal.co.inekb.eg

Use of Green Solvents: When solvents are necessary, employing environmentally friendly options like water, ethanol, or ionic liquids is a priority. rasayanjournal.co.innih.gov

Catalysis: Utilizing recyclable catalysts can improve atom economy and prevent the generation of hazardous waste. mdpi.com

Synthesis from Renewables: Exploring pathways to synthesize pyridazine precursors from renewable resources, such as aldaric acids derived from biomass, presents a long-term sustainability goal. researchgate.net

These sustainable methods not only minimize environmental impact but also offer economic benefits through reduced energy consumption and waste disposal costs. rasayanjournal.co.in

Table 2: Mentioned Chemical Compounds

Q & A

Q. What are the common synthetic routes for preparing 3,6-pyridazinedicarboxylic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves halogenated pyridazine precursors (e.g., 3-iodo- or 3-chloro-substituted pyridazines) subjected to ethoxycarbonylation or nucleophilic substitution. Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated in the preparation of 3,6-di(pyridin-2-yl)pyridazines . The Kolbe-Schmitt reaction is another route, where molecular simulations help optimize carboxylation steps and minimize side reactions . Comparative studies highlight the use of dichloropyridazine for mono- and bis-functionalization .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:
  • GC/MS for detecting trace substitution products and reaction intermediates .
  • X-ray crystallography (via CCDC databases) for structural elucidation .
  • Thermogravimetric analysis (TGA) to assess thermal stability (e.g., Td5% > 328°C observed in copolyesters) .
  • NMR spectroscopy for regioselectivity analysis and functional group verification .

Q. What are the typical challenges in achieving regioselective substitution on the pyridazine ring?

  • Methodological Answer : Steric hindrance from bulky substituents (e.g., phenyl groups at C6) can block reactivity at C3, as seen in failed ethoxycarbonylation of 3-iodo-6-phenylpyridazine . Electronic effects from electron-withdrawing groups (e.g., Cl) also influence reactivity. Optimizing catalysts (e.g., Pd/Cu) and solvent polarity (e.g., DMF) improves regioselectivity .

Q. What are the key considerations for optimizing microwave-assisted synthesis of pyridazine derivatives?

  • Methodological Answer : Critical parameters include microwave power (100–300 W), reaction time (10–30 minutes), and solvent choice (polar solvents like DMF enhance absorption). These conditions accelerate cyclization and reduce byproduct formation, as shown in synthesizing trisubstituted pyridazines .

Advanced Research Questions

Q. How can computational methods like molecular simulation aid in understanding reaction mechanisms for synthesizing pyridazinedicarboxylic acids?

  • Methodological Answer : Density functional theory (DFT) calculations model transition states and intermediate stability in carboxylation reactions. For example, simulations of the Kolbe-Schmitt reaction identified hybrid catalytic roles of K2CO3, explaining its efficacy in suppressing side reactions . Kinetic studies further validate activation energies for functionalization steps .

Q. What strategies mitigate side reactions in the functionalization of halogenated pyridazine precursors?

  • Methodological Answer :
  • Use bulky protecting groups to shield reactive sites (e.g., phenyl groups at C6 prevent unwanted substitutions at C3) .
  • Employ low-temperature conditions (–20°C to 0°C) to control radical intermediates in ethoxycarbonylation .
  • Select catalysts with high specificity (e.g., Pd for Suzuki couplings) to enhance regioselectivity .

Q. How do structural modifications impact the thermal and mechanical properties of polyesters incorporating this compound?

  • Methodological Answer : Introducing aromatic moieties increases rigidity, raising Young’s modulus (up to 2.5 GPa) and tensile strength but reduces elongation at break. Aliphatic copolyesters exhibit higher flexibility (elongation >150%) and gas barrier properties comparable to PET, making them suitable for packaging . Thermal stability (Tg 30–64°C) correlates with backbone aromaticity .

Q. What is the role of catalysts in the synthesis of pyridazine-based carboxylic acids, and how does catalyst choice influence reaction outcomes?

  • Methodological Answer :
  • Palladium catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl substitutions .
  • Copper(I) iodide facilitates Ullmann-type couplings, particularly in heterocyclic systems .
  • Solvent selection (e.g., toluene vs. DMF) affects catalyst activity and solubility of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.